molecular formula C7H5ClN4O B1373960 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1350643-69-4

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B1373960
CAS No.: 1350643-69-4
M. Wt: 196.59 g/mol
InChI Key: UDUGGOYXXDQLEP-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H5ClN4O and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGGOYXXDQLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731633
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350643-69-4
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Significance

The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine ring system, represents a pivotal scaffold in modern medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows for competitive binding to a myriad of enzymatic targets, rendering its derivatives potent modulators of biological pathways. The subject of this guide, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a functionalized derivative of this core, poised for a significant role in the development of targeted therapeutics. This document provides a comprehensive overview of its fundamental properties, reactivity, and potential applications, synthesized from available data and expert chemical insight. While direct experimental data for this specific carboxamide is limited in public literature, a robust understanding can be built upon the well-characterized parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and its closely related analogues.

I. Physicochemical and Structural Characteristics

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key properties of the core scaffold and related structures.

Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The parent compound is a white to off-white crystalline solid.[1][2] Its fused bicyclic structure, composed of a pyrrole and a pyrimidine ring, imparts a rigid and planar geometry, making it an ideal anchor for pharmacophore modeling.[1]

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃[2][3]
Molecular Weight 153.57 g/mol [2][3]
Melting Point 170-175 °C or 214-217 °C[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[1][2]
Stability Stable under normal conditions, but sensitive to strong acids, bases, and prolonged moisture exposure.[1]

Note: Discrepancies in melting point data are common in chemical literature and can depend on the purity and crystalline form of the substance.

Target Compound: this compound

Direct experimental data for the 5-carboxamide derivative is not widely published. However, we can infer its properties from the closely related 5-carboxylic acid derivative.

PropertyInferred/Calculated ValueSource(s) for Analogue
Molecular Formula C₇H₅ClN₄O(Calculated)
Molecular Weight 196.60 g/mol (Calculated)
Appearance Expected to be a solid at room temperature.(Inference)
Solubility Likely to have limited aqueous solubility, with better solubility in polar aprotic solvents like DMSO and DMF.(Inference)

The introduction of the 5-carboxamide group is expected to increase the molecule's polarity and hydrogen bonding potential compared to the parent scaffold.

II. Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro group at the C4 position, and the nucleophilic character of the pyrrole nitrogen.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides.[1] This reaction is a cornerstone for the synthesis of diverse libraries of kinase inhibitors and other biologically active molecules.[2][4]

  • Cross-Coupling Reactions: The chloro substituent also allows for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of various carbon-based substituents.[2]

  • N-Functionalization of the Pyrrole Ring: The nitrogen at the 7-position of the pyrrole ring can be alkylated or arylated to further modulate the compound's properties.

The general synthetic approach to derivatives of this scaffold often involves the initial construction of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core, followed by chlorination and subsequent functionalization. A patented method for producing the parent 4-chloro scaffold involves a multi-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[5]

Biological_Significance cluster_scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core cluster_derivatives Functionalized Derivatives cluster_targets Therapeutic Targets Core Core Scaffold Carboxamide 5-Carboxamide Derivative Core->Carboxamide Functionalization Viruses Viral Proteins (e.g., Flavivirus) Core->Viruses Inhibition Kinases Protein Kinases (e.g., JAK, Akt) Carboxamide->Kinases Inhibition

Caption: The central role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in generating targeted therapeutics.

IV. Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the pyrrole and pyrimidine rings, as well as distinct resonances for the amide protons. Spectroscopic data for the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can provide a reference for the expected chemical shifts of the ring protons. [6] * ¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbon of the amide group. [3]* Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Is the method of choice for assessing the purity of the compound and its intermediates. [5]

V. Safety and Handling

Proper safety precautions are essential when handling this class of compounds.

Hazard Identification
  • Toxicity: The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed. [3][7][8]* Irritation: It may cause skin, eye, and respiratory irritation. [1][3]* GHS Classification (for the closely related 5-carboxylic acid):

    • Harmful if swallowed [Warning Acute toxicity, oral] [9] * Causes skin irritation [Warning Skin corrosion/irritation] [9] * Causes serious eye irritation [Warning Serious eye damage/eye irritation] [9] * May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] [9]

Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves. [8] * Use safety goggles or a face shield. [8] * A lab coat should be worn. [8] * If dust is generated, a respirator may be necessary. [8]* Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong acids, and moisture. [1][8]

VI. Conclusion and Future Outlook

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. While direct experimental data remains sparse, a comprehensive understanding of its properties and potential can be extrapolated from its parent structure and closely related analogues. Its primary value lies in its role as a versatile intermediate for the synthesis of targeted therapies, particularly protein kinase inhibitors. The strategic placement of the chloro group and the carboxamide functionality provides orthogonal handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As the demand for novel, targeted agents in oncology, immunology, and virology continues to grow, it is anticipated that derivatives of this compound will feature prominently in future drug discovery and development programs.

References

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, a detailed synthetic pathway, and its potential applications in drug discovery, grounded in the established biological activity of the broader pyrrolo[2,3-d]pyrimidine class of molecules.

Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a key structural component in a variety of biologically active compounds.[1] This versatile bicyclic heterocycle is a purine isostere and serves as a foundational building block for numerous kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[2][3] The strategic placement of a chlorine atom at the 4-position enhances the electrophilicity of the pyrimidine ring, making it a reactive handle for nucleophilic substitution and cross-coupling reactions, thus enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1] Notably, this core is a key intermediate in the synthesis of several approved drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib.[2] This established importance underscores the value of exploring novel derivatives such as the 5-carboxamide for the development of new therapeutic agents.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Chemical Structure and Molecular Weight

The molecular structure of this compound is characterized by the fusion of a pyrimidine ring and a pyrrole ring, with a chlorine atom at position 4 and a carboxamide group at position 5.

Molecular Formula: C₇H₅ClN₄O

Molecular Weight: 196.60 g/mol

IUPAC Name: this compound

Physicochemical Properties
PropertyPredicted ValueRationale
Appearance White to off-white solidBased on the appearance of the precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).The presence of the polar carboxamide and the heterocyclic nitrogen atoms suggests some aqueous solubility, while the overall aromatic structure indicates solubility in organic solvents. The precursor exhibits good solubility in organic solvents.[1][3]
Melting Point Likely >200 °CThe precursor has a melting point in the range of 214-217 °C.[1] The addition of the carboxamide group may influence this value.
Stability Stable under standard laboratory conditions.The core pyrrolo[2,3-d]pyrimidine ring system is generally stable.[3]

Synthesis and Chemical Reactivity

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, a common synthetic precursor.

Proposed Synthetic Pathway

The most direct route to the target carboxamide involves the amidation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This transformation is a staple in medicinal chemistry and can be achieved with high efficiency using a variety of coupling reagents.

G cluster_0 Synthesis of this compound Precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Reagents Amine Source (e.g., NH4Cl) Coupling Reagent (e.g., HATU, HOBt) Organic Base (e.g., DIPEA) Solvent (e.g., DMF) Precursor->Reagents Amide Coupling Product This compound Reagents->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Amide Coupling

This protocol outlines a standard procedure for the synthesis of the target compound from its carboxylic acid precursor.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in anhydrous DMF, add ammonium chloride, HATU, and HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloro-substituted pyrimidine ring and the pyrrole nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C4 position susceptible to nucleophilic attack by amines, alcohols, and thiols, allowing for further diversification of the scaffold.

  • Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl substituents.

  • N-Alkylation/Arylation: The pyrrole nitrogen (N7) can be alkylated or arylated under basic conditions to introduce substituents that can modulate the compound's physicochemical and pharmacological properties.[4]

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not extensively documented, the pharmacological profile of closely related analogs provides a strong rationale for its investigation in several therapeutic areas.

Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It forms key hydrogen bond interactions with the kinase hinge region, a critical component for ATP binding.

G cluster_1 Kinase Inhibition Mechanism Compound Pyrrolo[2,3-d]pyrimidine Derivative Kinase Kinase Active Site (ATP-binding pocket) Compound->Kinase Competitive Inhibition Hinge Hinge Region Compound->Hinge H-bonding Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Binding

Caption: General mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

  • Protein Kinase B (Akt): A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt, a key node in cell survival and proliferation pathways frequently dysregulated in cancer.[3]

  • Focal Adhesion Kinase (FAK): Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors with promising anticancer activity.[5]

  • Janus Kinases (JAKs): As previously mentioned, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a crucial intermediate for the synthesis of JAK inhibitors used in the treatment of inflammatory diseases.[2]

Given these precedents, this compound represents a valuable starting point for the design of novel kinase inhibitors.

Antiviral and Anti-inflammatory Applications

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other therapeutic areas. Substituted derivatives have been investigated as potential antiviral agents, particularly against flaviviruses such as Zika and Dengue.[4] Furthermore, the established role of this scaffold in anti-inflammatory drug development suggests that the target carboxamide could be explored for its potential in treating inflammatory conditions.[1]

Conclusion

This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its synthesis is readily achievable through standard medicinal chemistry techniques, and its chemical reactivity allows for extensive structural diversification. Grounded in the well-documented biological activities of the broader pyrrolo[2,3-d]pyrimidine class, this compound and its future derivatives warrant further investigation as potential therapeutic agents, particularly in the areas of oncology, virology, and immunology.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2888.
  • Barrow, D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2215–2226.
  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Chemsrc. (2025, September 7). Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry, 14(2), 273-285.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716.
  • Tang, Q., et al. (2021). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 33, 127740.

Sources

The Synthetic Blueprint: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic system, often referred to as 7-deazapurine, is a key structural component in a variety of kinase inhibitors and other therapeutic agents.[1][3] Its importance is underscored by its presence in blockbuster drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor. The specific derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, serves as a crucial intermediate in the synthesis of highly targeted therapeutics, making a comprehensive understanding of its synthesis pathway invaluable for researchers and drug development professionals. This guide provides an in-depth exploration of a viable and robust synthetic route to this key intermediate, emphasizing the chemical logic and practical considerations underpinning each step.

Strategic Overview: A Convergent Approach to the Target Molecule

The synthesis of this compound can be strategically dissected into two main phases: the construction of the core 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold and its subsequent functionalization. This guide will focus on a well-established and adaptable pathway that begins with readily available starting materials and proceeds through a series of reliable chemical transformations.

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow A Starting Materials (Ethyl 2-cyanoacetate & 2-Bromo-1,1-dimethoxyethane) B Intermediate 1 (Ethyl 2-cyano-4,4-dimethoxybutanoate) A->B Coupling C Intermediate 2 (6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) B->C Cyclization with Formamidine D Core Scaffold (7H-Pyrrolo[2,3-d]pyrimidin-4-ol) C->D Acid-catalyzed Cyclization E Chlorinated Intermediate (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) D->E Chlorination F Target Molecule Precursor (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) E->F Vilsmeier-Haack Formylation G Target Molecule Acid (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) F->G Oxidation H Final Product (this compound) G->H Amidation

Caption: A high-level overview of the synthetic workflow towards this compound.

Part 1: Construction of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The initial phase of the synthesis focuses on the assembly of the fundamental bicyclic core. This is achieved through a multi-step sequence that has been optimized for yield and purity.[4]

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

The synthesis commences with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This reaction establishes the carbon framework necessary for the subsequent cyclization steps.

Reaction Scheme:

step1 reactant1 Ethyl 2-cyanoacetate product Ethyl 2-cyano-4,4-dimethoxybutanoate reactant1->product reactant2 2-Bromo-1,1-dimethoxyethane reactant2->product reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) reagents->product

Caption: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate.

Experimental Protocol:

Reagent/ParameterMolar Ratio/ValuePurpose/Comment
Ethyl 2-cyanoacetate1.5 - 10.0 eq.Used in excess to drive the reaction to completion.[4]
2-Bromo-1,1-dimethoxyethane1.0 eq.Limiting reagent.
Base (e.g., K₂CO₃)2.0 - 3.0 eq.Deprotonates the α-carbon of ethyl 2-cyanoacetate. The base is often added in portions to control the reaction.[4]
Solvent (e.g., DMF)-A polar aprotic solvent is ideal for this Sₙ2 reaction.
TemperatureRoom Temperature to 60 °CThe reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.
Reaction Time12 - 24 hoursMonitored by TLC or HPLC until completion.

Causality and Insights: The choice of a suitable base and solvent system is critical for the success of this step. A strong, non-nucleophilic base is required to deprotonate the ethyl 2-cyanoacetate without competing in the substitution reaction. The use of excess ethyl 2-cyanoacetate helps to minimize the formation of dialkylated byproducts.

Step 2: Synthesis of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

The second step involves the condensation of the cyanoester intermediate with formamidine to construct the pyrimidine ring.

Reaction Scheme:

step2 reactant1 Ethyl 2-cyano-4,4-dimethoxybutanoate product 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol reactant1->product reactant2 Formamidine reactant2->product reagents Base (e.g., NaOEt) Solvent (e.g., EtOH) reagents->product

Caption: Formation of the pyrimidine ring.

Experimental Protocol:

Reagent/ParameterMolar Ratio/ValuePurpose/Comment
Ethyl 2-cyano-4,4-dimethoxybutanoate1.0 eq.
Formamidine acetate1.5 - 2.0 eq.Source of the N-C-N fragment of the pyrimidine ring.
Base (e.g., Sodium Ethoxide)2.0 - 3.0 eq.Promotes the cyclization reaction.
Solvent (e.g., Ethanol)-A protic solvent that is compatible with the base.
TemperatureRefluxThe reaction is typically heated to reflux to drive it to completion.
Reaction Time6 - 12 hoursMonitored by TLC or HPLC.

Trustworthiness of the Protocol: This condensation reaction is a well-established method for the synthesis of substituted pyrimidines and is known for its reliability and good yields.

Step 3: Conversion to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

The final step in the construction of the core scaffold is an acid-catalyzed intramolecular cyclization, which forms the pyrrole ring.

Reaction Scheme:

step3 reactant 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol product 7H-Pyrrolo[2,3-d]pyrimidin-4-ol reactant->product reagents Aqueous Acid (e.g., H₂SO₄, HCl) reagents->product

Caption: Acid-catalyzed formation of the pyrrole ring.

Experimental Protocol:

Reagent/ParameterValuePurpose/Comment
6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol-
Aqueous Acid (e.g., 2M H₂SO₄)-Catalyzes the hydrolysis of the acetal and the subsequent intramolecular cyclization.
Temperature80 - 100 °CHeating is required to facilitate the reaction.
Reaction Time2 - 4 hoursMonitored by the disappearance of the starting material.

Mechanistic Insight: The acidic conditions first hydrolyze the dimethoxy acetal to the corresponding aldehyde. The amino group of the pyrimidine ring then undergoes a nucleophilic attack on the aldehyde, followed by dehydration to form the pyrrole ring.

Part 2: Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

With the core scaffold in hand, the next phase involves the introduction of the chloro and carboxamide functionalities at the 4- and 5-positions, respectively.

Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The hydroxyl group at the 4-position of the pyrimidinone is converted to a chloro group, a key transformation that activates the position for subsequent nucleophilic substitution reactions.

Reaction Scheme:

step4 reactant 7H-Pyrrolo[2,3-d]pyrimidin-4-ol product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactant->product reagents Chlorinating Agent (e.g., POCl₃, SOCl₂) reagents->product

Caption: Chlorination of the pyrimidinone ring.

Experimental Protocol:

Reagent/ParameterValuePurpose/Comment
7H-Pyrrolo[2,3-d]pyrimidin-4-ol-
Phosphorus oxychloride (POCl₃)ExcessServes as both the chlorinating agent and the solvent.
TemperatureRefluxHigh temperature is necessary for this reaction.
Reaction Time2 - 6 hoursThe reaction progress is monitored until the starting material is consumed.

Expertise in Practice: The use of excess POCl₃ is standard practice to ensure complete conversion. Careful quenching of the reaction mixture with ice is crucial due to the highly reactive nature of POCl₃. The product is often isolated by precipitation upon neutralization.[4]

Step 5: Formylation to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Introduction of the formyl group at the 5-position of the pyrrole ring is typically achieved via a Vilsmeier-Haack reaction.

Reaction Scheme:

step5 reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde reactant->product reagents Vilsmeier Reagent (POCl₃, DMF) reagents->product

Caption: Vilsmeier-Haack formylation of the pyrrole ring.

Experimental Protocol:

Reagent/ParameterMolar Ratio/ValuePurpose/Comment
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0 eq.
Phosphorus oxychloride (POCl₃)1.5 - 2.0 eq.Activates DMF to form the Vilsmeier reagent.
N,N-Dimethylformamide (DMF)ExcessServes as the formylating agent and solvent.
Temperature0 °C to Room TemperatureThe reaction is typically initiated at a low temperature and then allowed to warm.
Reaction Time1 - 3 hoursMonitored by TLC or HPLC.

Authoritative Grounding: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings.

Step 6: Oxidation to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid.

Reaction Scheme:

step6 reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid reactant->product reagents Oxidizing Agent (e.g., Oxone, KMnO₄, NaClO₂) reagents->product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol:

Reagent/ParameterMolar Ratio/ValuePurpose/Comment
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde1.0 eq.
Oxone®1.2 eq.A mild and effective oxidizing agent.[1]
Solvent (e.g., DMF)-A suitable solvent for both the starting material and the oxidant.
TemperatureRoom TemperatureThe reaction is typically run at ambient temperature.
Reaction Time4 - 8 hoursMonitored until the aldehyde is consumed.

Field-Proven Insight: While several oxidizing agents can be used, Oxone® is often preferred due to its operational simplicity and relatively benign byproducts.

Step 7: Amidation to this compound

The final step is the conversion of the carboxylic acid to the primary amide. This is typically achieved by activating the carboxylic acid followed by reaction with an ammonia source.

Reaction Scheme:

step7 reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid product This compound reactant->product reagents 1. Activating Agent (e.g., SOCl₂, HBTU) 2. Ammonia source (e.g., NH₄OH, NH₃ gas) reagents->product

Caption: Formation of the final carboxamide product.

Experimental Protocol:

Reagent/ParameterMolar Ratio/ValuePurpose/Comment
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid1.0 eq.
Thionyl chloride (SOCl₂)1.1 - 1.5 eq.Converts the carboxylic acid to the more reactive acid chloride. A catalytic amount of DMF is often added.
Solvent (for acid chloride formation)(e.g., CH₂Cl₂)An inert solvent is used for this step.
Ammonia source (e.g., aq. NH₄OH)ExcessReacts with the acid chloride to form the amide.
Temperature0 °C to Room TemperatureThe reaction with ammonia is typically performed at a low temperature to control exothermicity.
Reaction Time1 - 4 hoursMonitored by TLC or HPLC.

Self-Validating System: The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber). The subsequent amidation is usually rapid and can be confirmed by the significant change in polarity of the product compared to the starting acid.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. Each step has been selected based on its reliability, scalability, and the availability of reagents. By understanding the underlying chemical principles and practical considerations of each transformation, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and environmentally benign synthetic routes.

References

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]

Sources

The Strategic Synthesis and Significance of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: A Cornerstone for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic heteroaromatic structure is a key feature in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] This scaffold's versatility allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties. The 7-deazapurine structure, with a carbon replacing a nitrogen atom at the 7-position, offers distinct electronic properties and opportunities for substitution compared to its purine counterpart.[2] This guide focuses on a particularly significant derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, a key intermediate in the synthesis of next-generation targeted therapies.

The Emergence of this compound: A Building Block for Potent Kinase Inhibitors

The discovery and development of this compound and its derivatives have been driven by the pursuit of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The addition of a carboxamide group at the 5-position of the pyrrolo[2,3-d]pyrimidine core has been shown to be a critical modification for enhancing the therapeutic potential of these inhibitors.

A landmark discovery in this area was the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of Protein Kinase B (Akt).[3][4] In this series of compounds, the carboxamide moiety was instrumental in overcoming the metabolic instability and poor oral bioavailability of earlier-generation inhibitors.[3][4] This breakthrough underscored the strategic importance of the 5-carboxamide functional group in designing kinase inhibitors with improved drug-like properties.

Furthermore, the 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, a closely related isomer, has been identified as a novel framework for developing selective Janus kinase 1 (JAK1) inhibitors.[5] This highlights the broader applicability of the 5-carboxamide group in modulating the activity and selectivity of kinase inhibitors targeting the JAK-STAT signaling pathway.

Chemical Properties and Characterization

PropertyAnticipated Value/CharacteristicSource/Analogy
Molecular Formula C₇H₅ClN₄OInferred from structure
Molecular Weight 196.60 g/mol Calculated
Appearance Likely a white to off-white crystalline solidAnalogy to parent compound[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFAnalogy to parent compound[2]
¹H NMR Signals corresponding to the pyrrole and pyrimidine protons, as well as the amide protons.Analogy to 5-carbaldehyde derivative[6]
¹³C NMR Resonances for the carbon atoms of the bicyclic core and the carboxamide group.General knowledge of NMR spectroscopy
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.General knowledge of mass spectrometry

The characterization of this compound would typically involve a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from the more readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key transformation is the introduction of the carboxamide group at the 5-position of the pyrrole ring. A representative synthetic route is outlined below, based on established chemical transformations for this class of compounds.

Synthesis_Pathway A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid B->C Oxidation (e.g., Oxone, TEMPO) D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl chloride C->D Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound D->E Ammonia or Ammonium Hydroxide

Caption: A plausible synthetic pathway to this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at a reduced temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully quench the reaction by pouring it into a mixture of ice and a suitable base, such as sodium bicarbonate solution, to neutralize the excess acid.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Oxidation)

  • Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in a suitable solvent system, such as a mixture of acetonitrile and a phosphate buffer.[7]

  • Add an oxidizing agent, such as Oxone, in the presence of a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[7]

  • Maintain the reaction at a controlled temperature (e.g., 35 °C) until the oxidation is complete.[7]

  • Work up the reaction by adjusting the pH and extracting the product into an organic solvent.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Amidation)

  • Convert the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.[7]

  • After removing the excess reagent under vacuum, dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add this solution dropwise to an ice-cold solution of ammonia or ammonium hydroxide in an appropriate solvent.[7]

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • After the reaction is complete, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography to yield this compound.

Application in Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold is a critical component in the design of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10] Its aberrant activation is a frequent event in many human cancers.[3][4] The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent Akt inhibitors demonstrated the effectiveness of this scaffold in targeting this crucial pathway.[3][4]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide Derivatives Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for signaling by numerous cytokines and growth factors, playing a critical role in immunity and inflammation.[1][11][12][13] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for JAK inhibitors, including the approved drug tofacitinib.[3] The incorporation of a 5-carboxamide group has been explored to enhance the selectivity and potency of these inhibitors.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide Derivatives Inhibitor->JAK Inhibition

Sources

An In-depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives and Analogs: From Core Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide and its analogs, a class of heterocyclic compounds at the forefront of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the intricate chemistry, diverse biological activities, and key experimental methodologies that define this important scaffold. We will explore the rationale behind synthetic strategies, elucidate mechanisms of action, and provide actionable protocols to empower your research and development endeavors.

The 7-Deazapurine Core: A Privileged Scaffold in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a purine analog that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile scaffold for designing inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] The strategic absence of nitrogen at the 7-position offers unique electronic properties and vectors for substitution, enabling the development of highly potent and selective therapeutic agents.[1]

The introduction of a chlorine atom at the 4-position and a carboxamide group at the 5-position further enhances the therapeutic potential of this core. The 4-chloro substituent serves as a crucial synthetic handle for introducing a wide array of functionalities via nucleophilic aromatic substitution and cross-coupling reactions.[2] This versatility is paramount in fine-tuning the pharmacological properties of the final compounds.[2][3] The 5-carboxamide moiety can participate in key hydrogen bonding interactions within the target protein's active site, contributing to binding affinity and selectivity.

Synthetic Strategies: Building the Core and its Derivatives

The construction of the this compound core and its analogs can be approached through several synthetic routes. The choice of a particular pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

A common and efficient method for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core starts from readily available precursors. One established route involves the cyclization of a substituted pyrimidine precursor.[4]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [4][5]

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • To a solution of an appropriate starting material like 2-bromo-1,1-dimethoxyethane and ethyl 2-cyanoacetate, add a base such as sodium ethoxide in ethanol.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Filter, wash with water and ethanol, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is ~8-9.

  • The product precipitates out of the solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Introduction of the 5-Carboxamide Moiety

The 5-carboxamide functionality is typically introduced from a 5-carbonitrile precursor. This transformation is a critical step in the synthesis of many biologically active derivatives.

Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide from 5-Carbonitrile [3][6][7]

Step 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Start with a suitable 5-halopyrimidine precursor.

  • A copper-catalyzed reaction with propanedinitrile can be employed to introduce the dinitrile at the 5-position.[8]

  • Subsequent cyclization and amination steps lead to the formation of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

Step 2: Hydrolysis of 5-Carbonitrile to 5-Carboxamide

  • Dissolve the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in a suitable solvent, such as a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.

Therapeutic Applications and Mechanism of Action

Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, with kinase inhibition being the most prominent.[1]

Kinase Inhibition in Oncology

The structural mimicry of ATP by the 7-deazapurine core makes these compounds potent inhibitors of various protein kinases implicated in cancer progression.[1]

Several FDA-approved drugs, including Tofacitinib, are based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold and function as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[9] These inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, which are critical for cytokine signaling pathways that drive inflammation and cell proliferation.

Derivatives of this scaffold have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[10] By blocking the tyrosine kinase activity of EGFR, these compounds inhibit downstream signaling pathways responsible for tumor growth, proliferation, and survival.

Research has also demonstrated the activity of these derivatives against a range of other kinases, including RET kinase in thyroid and lung cancers, and as dual inhibitors of targets like JAK and HDAC.[9][11]

Signaling Pathway: Mechanism of Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase ATP ATP Receptor Tyrosine Kinase->ATP Activates Kinase Domain Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates ADP ADP ATP->ADP Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding Site Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Antiviral Activity

Beyond oncology, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise as antiviral agents, particularly against flaviviruses like Zika and Dengue virus.[12] The exact mechanism of action is still under investigation, but it is hypothesized that these compounds may target viral enzymes or essential host factors required for viral replication.[12]

Anti-inflammatory Properties

Given their efficacy as JAK inhibitors, these compounds inherently possess anti-inflammatory properties.[13] By modulating cytokine signaling, they can dampen the inflammatory responses characteristic of autoimmune disorders.

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents.

PositionSubstituent Effect on Activity
4-Position The 4-chloro group is a key synthetic handle. Its replacement with various amine-containing moieties is crucial for interacting with the hinge region of the kinase ATP-binding site.
5-Position The 5-carboxamide group often forms critical hydrogen bonds with the target protein. Modifications at this position can significantly impact potency and selectivity.
7-Position The pyrrole nitrogen at the 7-position is a common site for substitution to modulate physicochemical properties such as solubility and cell permeability.

In Vitro Biological Evaluation: Key Methodologies

To assess the therapeutic potential of novel 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, a series of in vitro assays are essential.

Experimental Workflow: In Vitro Evaluation of Kinase Inhibitors

G Synthesized Compound Synthesized Compound Kinase Inhibition Assay Kinase Inhibition Assay Synthesized Compound->Kinase Inhibition Assay Determine IC50 Cell Viability Assay Cell Viability Assay Synthesized Compound->Cell Viability Assay Determine GI50 Lead Optimization Lead Optimization Kinase Inhibition Assay->Lead Optimization Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Investigate cell death mechanism Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis Assess cell cycle arrest Apoptosis Assay->Lead Optimization Cell Cycle Analysis->Lead Optimization

Caption: A typical workflow for the in vitro evaluation of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[14]

Experimental Protocol: ADP-Glo™ Kinase Assay [14][15]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay [5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay [17][18]

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [20][21][22][23]

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a propidium iodide staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against drug-resistant mutations in kinases.

  • Exploring New Therapeutic Areas: Expanding the application of these compounds beyond oncology and autoimmune diseases to other areas such as neurodegenerative and infectious diseases.

  • Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Ghoneim, K. M., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7849-7865.
  • Gangjee, A., et al. (2013). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry, 56(17), 6847-6861.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Reuman, M., et al. (2015). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 58(23), 9210-9226.
  • Muthukumar, D., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Li, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(11), 3169.
  • Taylor, E. C., & Patel, H. H. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines. US5254687A.
  • Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved January 23, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved January 23, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1256.

  • Wotring, L. L., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(6), 1748-1755.
  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 846.
  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (n.d.). Retrieved January 23, 2026, from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles (VI) by the Copper-Catalyzed Reaction of 4-(Alkylamino)-5-iodopyrimidines (IV) with Propanedinitrile. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Medical School. Retrieved January 23, 2026, from [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry, 64(5), 2843-2861.
  • Gangjee, A., et al. (2013). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase in De Novo Purine Nucleotide Biosynthesis: Implications of Inhibiting 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase to Ampk Activation and Antitumor Activity. Journal of Medicinal Chemistry, 56(17), 6847-6861.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved January 23, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 23, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

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Navigating the Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Hazard Profile & Scientific Rationale

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound utilized as a key intermediate in pharmaceutical research and drug development.[1][2] Its structure, featuring a pyrrolopyrimidine core, is a common scaffold in the synthesis of kinase inhibitors and other therapeutic agents.[3] Understanding its reactivity and potential biological activity is paramount to safe handling.

The primary safety concerns are derived from its GHS (Globally Harmonized System) classification, extrapolated from its carboxylic acid analogue.[4] The functional groups suggest the potential for reactivity and biological interaction, necessitating stringent handling protocols to mitigate exposure risks.

Table 1: GHS Hazard Classification (Based on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) [4]

Hazard ClassHazard StatementSignal Word
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposureH335: May cause respiratory irritationWarning

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, in contact with skin, or if inhaled, highlighting the need for comprehensive personal protective equipment (PPE).[5]

Personal Protective Equipment (PPE) & Engineering Controls

The principle of causality dictates that engineering controls should be the primary method of exposure prevention, supplemented by robust PPE. The potential for respiratory tract irritation and the toxic-if-inhaled classification of the parent compound mandate handling in a controlled environment.[4][5]

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (or other chemically resistant gloves).Inspect gloves for integrity before each use. For prolonged operations or when handling larger quantities, consider double-gloving. Wash hands thoroughly after removing gloves.[8]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Required at all times in the laboratory to protect against splashes or airborne particles.[7]
Skin and Body Fully-buttoned laboratory coat.Provides a barrier against accidental skin contact. Ensure cuffs are snug.[7]
Respiratory Use of a chemical fume hood is the primary control. For situations outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7]Respiratory protection should be part of a formal institutional program.

Step-by-Step Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk. The following protocols are designed as a self-validating system, where each step reinforces safety.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and a sealable container for the stock solution inside the fume hood.

  • Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weighing boat. Avoid generating dust. Use gentle movements.

  • Transfer: Transfer the weighed solid into the designated vessel for dissolution.

  • Dissolution: Add the solvent to the vessel containing the solid. If necessary, cap and sonicate or stir until fully dissolved.

  • Cleanup: Dispose of the used weighing paper and any contaminated materials in a designated solid waste container within the fume hood.

  • Post-Handling: Wipe down the spatula and the balance with a damp cloth (e.g., with 70% ethanol, if compatible) within the fume hood. Wash hands thoroughly after exiting the lab.

G cluster_0 Inside Chemical Fume Hood prep 1. Don PPE & Prep Hood stage 2. Stage Equipment prep->stage weigh 3. Weigh Compound stage->weigh transfer 4. Transfer Solid weigh->transfer dissolve 5. Dissolve in Solvent transfer->dissolve cleanup 6. Clean Up dissolve->cleanup post_handle 7. Post-Handling & Hand Washing cleanup->post_handle

Caption: Workflow for Weighing and Solution Preparation.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is often refrigerated at 2-8°C.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6] The parent structure may decompose in the presence of strong acids or alkalis.

  • Container Integrity: Regularly inspect containers for leaks or damage.

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response

Table 3: First-Aid Measures

Exposure RouteActionCausality/Rationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]The compound is a serious eye irritant. Rapid and thorough irrigation is necessary to remove the chemical and minimize damage.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]The compound is a skin irritant, and the parent is toxic upon skin contact. Prompt removal from the skin is essential.[5]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]The compound may cause respiratory tract irritation. Removing the individual from the contaminated area is the first priority.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]The compound is harmful if swallowed. Inducing vomiting can cause further damage.
Accidental Release Measures

The response to a spill should be dictated by its scale.

  • Minor Spill (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[5]

    • Place the collected material into a suitable, labeled container for waste disposal.[5]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the area immediately and move upwind.[5]

    • Alert your institution's emergency response team and the fire department, informing them of the material and hazard.[5]

    • Only personnel with appropriate training and respiratory protection should attempt to clean the spill.

G start Accidental Release Occurs is_major Is the spill major? start->is_major evacuate Evacuate Area Move Upwind is_major->evacuate Yes restrict Restrict Access is_major->restrict No alert Alert Emergency Response evacuate->alert ppe Don Appropriate PPE restrict->ppe sweep Gently sweep solid Avoid dust ppe->sweep collect Collect in labeled container sweep->collect clean Clean spill area collect->clean end Procedure Complete clean->end

Caption: Decision workflow for accidental release response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the material to enter drains or waterways.

References

  • Synquest Labs. Safety Data Sheet: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Apollo Scientific. Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Fisher Scientific. Safety Data Sheet: 6-Chloro-7-deazapurine.

  • Jalkute, C. B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry.
  • Key Organics. Product Page: 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine.

  • Abdelgawad, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances.
  • PubChem. Compound Summary: 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.

  • MedchemExpress. Product Page: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Gangjee, A., et al. (2012). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry.
  • Fisher Scientific. Safety Data Sheet: 6-Chloro-7-deazapurine (2024).

  • Echemi. Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • ChemicalBook. Product Page: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Al-Ostath, A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances.
  • BLDpharm. Product Page: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Scimplify. Product Page: 4-chloro-7H-pyrrolo[2 ,3- d]pyrimidine.

  • Al-Salahat, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals.

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Methodological & Application

Application Notes & Protocols: The Central Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a "privileged" core structure in medicinal chemistry, forming the backbone of numerous ATP-competitive kinase inhibitors.[1][2] Its ability to mimic the natural ligand of kinases allows it to effectively bind within the highly conserved ATP-binding pocket, particularly the hinge region. This guide provides an in-depth exploration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , a pivotal intermediate whose reactivity at the C4 position is exploited for the synthesis of a multitude of clinically significant kinase inhibitors.[3][4] We will dissect the scientific rationale for its use, provide validated, step-by-step synthesis protocols, and illustrate its application in the construction of targeted therapies, with a focus on Janus Kinase (JAK) inhibitors like Tofacitinib.[5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Scientific Rationale: An ATP Mimic by Design

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, a fundamental process in cellular signaling.[1][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[4][7] The pyrrolo[2,3-d]pyrimidine nucleus is structurally analogous to adenine, the core of ATP, enabling it to function as a competitive inhibitor by occupying the ATP binding site.[1][2]

The key to its efficacy lies in the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The nitrogen atoms at positions 1 and 7, and the exocyclic amino group often installed at C4, act as hydrogen bond donors and acceptors, mimicking the interactions of adenine's N1 and N6 atoms. The 4-chloro substituent serves as an ideal leaving group for nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various side chains that confer potency and selectivity for the target kinase.[8]

cluster_0 Kinase ATP-Binding Pocket ATP ATP (Adenine Core) Hinge Hinge Region Residues (e.g., Met, Leu, Gly) ATP->Hinge H-Bonds Inhibitor Pyrrolo[2,3-d]pyrimidine Core Inhibitor->Hinge H-Bonds (Mimicry) SideChain Selectivity-Conferring Side Chain (R-Group) Inhibitor->SideChain C4 Position Linkage (via SNAr Reaction) caption Fig 1: ATP Mimicry by the Pyrrolo[2,3-d]pyrimidine Scaffold

Fig 1: ATP Mimicry by the Pyrrolo[2,3-d]pyrimidine Scaffold

Synthesis of the Core Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The generation of the 4-chloro intermediate is a critical step that transforms the relatively inert 7H-pyrrolo[2,3-d]pyrimidin-4-ol into a reactive electrophile. Several synthetic routes have been established, often starting from simple precursors like ethyl 2-cyanoacetate.[3] A common and effective method involves the chlorination of the corresponding pyrimidin-4-ol using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 2.1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes a robust method for preparing the title compound. The causality behind this choice is the high efficiency and reactivity of POCl₃ for this type of transformation, ensuring a high conversion rate. The use of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated in situ, preventing unwanted side reactions and improving yield.

Materials & Reagents:

ReagentM.W.Quantity (Molar Eq.)Purpose
7H-pyrrolo[2,3-d]pyrimidin-4-ol135.131.0 eqStarting Material
Phosphorus Oxychloride (POCl₃)153.335.0 - 10.0 eqChlorinating Agent & Solvent
N,N-Diisopropylethylamine (DIPEA)129.241.0 - 1.5 eqAcid Scavenger
Toluene92.14~10 volSolvent for workup
Saturated Sodium Bicarbonate (aq.)-As neededQuenching and Neutralization
Deionized Water18.02As neededWashing
Brine-As neededWashing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying Agent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5.0-10.0 eq). The mixture may be stirred at room temperature for 10-15 minutes.

  • Base Addition: Slowly add N,N-diisopropylethylamine (1.0-1.5 eq) dropwise to the suspension. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature, then slowly pour it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.

Expected Yield: 65-85%. Purity (by HPLC): >99%.[3]

Application in Kinase Inhibitor Synthesis: The SNAr Reaction

The chloro-substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of building diversity around the pyrrolo[2,3-d]pyrimidine core. To enhance the electrophilicity of the pyrimidine ring and prevent N7-alkylation, the pyrrole nitrogen is often protected with an electron-withdrawing group, such as a tosyl (Ts) or benzenesulfonyl group.[8] This protection significantly increases the reaction rate and yield of the subsequent SNAr coupling.[8]

Protocol 3.1: Synthesis of a Tofacitinib Precursor via SNAr Coupling

This protocol details the coupling of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-4-methyl-N-(piperidin-3-yl)methanamine, a key step in the synthesis of Tofacitinib, a potent JAK inhibitor.[5]

Workflow Overview:

A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B Protection Step (e.g., TsCl, Base) A->B C 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine B->C D SNAr Coupling (Amine Nucleophile, Base) C->D E Coupled Product (Protected) D->E F Deprotection Step (e.g., NaOH) E->F G Final Kinase Inhibitor Precursor F->G Amine Chiral Amine Side Chain Amine->D caption Fig 2: Synthetic Workflow for Kinase Inhibitor Elaboration

Fig 2: Synthetic Workflow for Kinase Inhibitor Elaboration

Step-by-Step Methodology:

  • Protection (Step B): First, protect the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. To a solution of the starting material (1.0 eq) in dichloromethane (10 vol), add triethylamine (2.5 eq) and 4-dimethylaminopyridine (0.1 eq).[5] Cool the mixture to 0°C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane dropwise.[5] Allow the reaction to warm to room temperature and stir for 30-60 minutes until completion. Wash the reaction mixture with water, dry over MgSO₄, and concentrate to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which can often be used directly in the next step.

  • Coupling (Step D): In a reaction vessel, dissolve the protected intermediate (1.0 eq) and the chiral amine nucleophile ((3R,4R)-N,4-dimethylpiperidin-3-amine, 1.1 eq) in a suitable solvent like acetonitrile or DMSO (10 vol).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or DIPEA.

  • Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine.

  • Isolation (Protected Product): Dry the organic layer and concentrate under vacuum. Purify the residue by column chromatography to yield the tosyl-protected coupled product.

  • Deprotection (Step F): Dissolve the protected product in a mixture of methanol and water. Add an excess of a base like sodium hydroxide (NaOH, 3.0-5.0 eq) and stir at 50-60°C for 1-3 hours.[8]

  • Final Isolation: Neutralize the reaction mixture with aqueous HCl, and extract the product with an organic solvent. Concentrate the organic layers to obtain the final deprotected amine, a direct precursor to Tofacitinib.

Biological Context: Targeting the JAK-STAT Pathway

Many inhibitors derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, such as Tofacitinib, Ruxolitinib, and Baricitinib, target the Janus Kinase (JAK) family of enzymes.[3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating immune responses, inflammation, and hematopoiesis.[5] In autoimmune diseases like rheumatoid arthritis, this pathway is often hyperactive. By inhibiting JAKs, these drugs block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating the expression of inflammatory genes.

cluster_cell Cell Cytoplasm cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Inhibitor Tofacitinib (Pyrrolo[2,3-d]pyrimidine -based Inhibitor) Inhibitor->JAK X Inhibition P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Gene Regulation caption Fig 3: Inhibition of the JAK-STAT Signaling Pathway

Fig 3: Inhibition of the JAK-STAT Signaling Pathway

Structure-Activity Relationship (SAR) Insights

While the C4 position is critical for coupling the primary side chain, modifications at other positions of the pyrrolo[2,3-d]pyrimidine core are used to fine-tune inhibitor properties. For instance, adding substituents like a carboxamide group at the C5 position can introduce new hydrogen bonding interactions or modulate solubility and metabolic stability. Research has shown that various derivatives target a wide range of kinases beyond JAKs, including PAK4, EGFR, VEGFR, and CDKs.[7][9][10][11]

Table: Representative Pyrrolo[2,3-d]pyrimidine Inhibitors and their Targets

Inhibitor Class / CompoundTarget Kinase(s)Reported IC₅₀ ValuesReference(s)
TofacitinibJAK3~1-2 nM[12]
JAK1/2~20-100 nM[12]
PAK4 Inhibitor (Compound 9a)JAK30.29 nM[12]
PKB/Akt Inhibitor (Compound 21)PKBα16 nM[6]
Multi-targeted (Compound 5k)EGFR, Her2, VEGFR2, CDK240-204 nM[7]

Conclusion

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is far more than a simple chemical intermediate; it is a cornerstone of modern targeted drug discovery.[4] Its inherent ATP-mimicking structure, combined with the synthetic versatility afforded by the C4 chloro-substituent, provides an exceptionally robust platform for developing potent and selective kinase inhibitors. The protocols and principles outlined in this guide demonstrate a clear, logical, and validated pathway from this key building block to complex, biologically active molecules capable of modulating critical disease pathways. Understanding the synthesis and application of this scaffold is essential for any researcher aiming to innovate in the field of kinase inhibitor development.

References

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247-2260. [Link]

  • Hutt, O. E., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(15), e202200185. [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696-1719. [Link]

  • Google Patents. (2021). CN112457000A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Zhang, H., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 148, 107535. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167735. [Link]

  • ResearchGate. (2015). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2002). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]

  • Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • MDPI. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • ResearchGate. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Bentham Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

Sources

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

A Guide for the Strategic Use of a Key Heterocyclic Intermediate in Kinase Inhibitor Synthesis

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged core for a multitude of targeted therapies.[1] As an isostere of adenine, it effectively mimics the hinge-binding region of ATP in the active site of protein kinases, making it a powerful platform for the development of kinase inhibitors.[1] This guide focuses on a specific, high-value derivative: This compound . While its direct precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-documented intermediate in the synthesis of blockbuster drugs like Tofacitinib and Ruxolitinib, the addition of a carboxamide group at the C5-position offers new opportunities for modulating solubility, directing molecular interactions, and improving pharmacokinetic profiles.[2][3] This document provides a detailed overview of the synthesis, quality control, and strategic application of this intermediate for researchers and professionals in drug discovery and development.

Physicochemical Properties & Key Structural Features

The introduction of a carboxamide moiety at the 5-position significantly alters the electronic and physical properties of the parent pyrrolopyrimidine core. This functional group provides a hydrogen bond donor and acceptor, which can be critical for target engagement and for improving the aqueous solubility of subsequent drug candidates.

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrileThis compound (Target)
Molecular Formula C₆H₄ClN₃C₇H₃ClN₄C₇H₅ClN₄O
Molecular Weight 153.57 g/mol [4]178.58 g/mol [5]196.59 g/mol
Appearance White crystalline solid[4]Off-white solidExpected to be a solid
Key Reactive Sites C4-Chloro : Electrophilic site for Nucleophilic Aromatic Substitution (SNAr). N7-H : Site for protection/alkylation.C4-Chloro : Primary site for SNAr. C5-Nitrile : Can be hydrolyzed. N7-H : Site for protection.C4-Chloro : Primary site for SNAr. C5-Amide : Provides H-bonding; generally stable. N7-H : Site for protection.
Solubility Soluble in organic solvents (DMSO, Methanol); poor in water.[4]Soluble in polar organic solvents.Expected to have improved aqueous solubility over precursors.

Synthesis Protocols: A Multi-Step Approach

Direct, single-step syntheses for this compound are not widely reported. The most logical and efficient pathway involves the synthesis of a C5-functionalized precursor, such as a nitrile, followed by controlled hydrolysis.

Overall Synthetic Workflow

Synthetic_Workflow Start Starting Materials P1 7H-pyrrolo[2,3-d]pyrimidin-4-ol Start->P1 Cyclization P2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine P1->P2 Chlorination (POCl₃) P3 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile P2->P3 Cyanation Target This compound P3->Target Controlled Hydrolysis

Caption: Proposed synthetic pathway to the target intermediate.

Protocol 2.1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor)

This foundational step converts the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-ol into the key chlorinated intermediate. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for this type of transformation on heterocyclic systems.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Water

  • Potassium hydroxide (KOH) solution

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.

  • Chlorination: Add phosphorus oxychloride (POCl₃, ~2.1 eq) to the suspension. Heat the mixture to approximately 50°C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, ~1.1 eq) portion-wise, maintaining the temperature at 50°C.

    • Scientific Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the chlorination to completion without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction at 50°C until completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

  • Workup: Carefully pour the reaction mixture into chilled water, ensuring the temperature does not exceed 35°C.

  • Neutralization & Precipitation: Adjust the pH of the aqueous mixture to 8-9 using a concentrated KOH solution. This neutralizes excess acid and precipitates the product. Age the resulting slurry for at least 1 hour.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water, and dry under vacuum at <80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

    • Expected Outcome: A white to off-white solid with a purity of >99% as measured by HPLC is expected.[2]

Protocol 2.2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

This step introduces the crucial nitrile functionality at the C5 position. This is typically achieved via an electrophilic cyanation reaction on the pyrrole ring.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2.1)

  • N-Chlorosuccinimide (NCS)

  • Ammonium hydroxide (NH₄OH)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF in a suitable reaction vessel.

  • Chlorination/Activation: Cool the solution and add N-Chlorosuccinimide (NCS) portion-wise.

  • Cyanation: After activation, introduce a source of cyanide, such as sodium cyanide or by a method involving reagents that generate the cyano group in situ.

  • Hydrolysis (Proposed): A plausible route involves the conversion of a 5-formyl derivative. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can be converted to the nitrile via its oxime followed by dehydration.

  • Workup and Isolation: After reaction completion, the product is typically isolated by aqueous workup and recrystallization to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.[5]

Protocol 2.3: Proposed Synthesis of this compound

This final step involves the controlled partial hydrolysis of the nitrile group. The key challenge is to stop the reaction at the amide stage and prevent over-hydrolysis to the carboxylic acid. Using a milder acid or base and controlling the temperature are critical.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (from Protocol 2.2)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

Procedure:

  • Reaction Setup: To a stirred vessel, add concentrated sulfuric acid. Cool the acid in an ice bath to maintain a low temperature.

  • Substrate Addition: Slowly and portion-wise, add the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains low.

  • Controlled Hydrolysis: Once the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10°C).

    • Scientific Rationale: Concentrated H₂SO₄ acts as both the acid catalyst and the solvent. The low temperature and controlled reaction time are crucial to favor the formation of the amide hydrate intermediate and prevent its subsequent hydrolysis to the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress carefully by TLC or HPLC, observing the disappearance of the starting nitrile and the appearance of the product amide.

  • Quenching: Once the desired conversion is achieved, carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of ~7-8. The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Kinase Inhibitor Synthesis

The primary application of this intermediate is in the synthesis of kinase inhibitors. The C4-chloro atom is an excellent leaving group for SNAr reactions, allowing for the coupling of various amine-containing fragments. The C5-carboxamide provides a key interaction point within the kinase active site.

Mechanism of Action: A Scaffold for Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Inhibitor Pyrrolo[2,3-d]pyrimidine Core C4-Substituent C5-Carboxamide Inhibitor:core->Hinge H-Bonds Inhibitor:c4->Pocket Occupies Pocket Inhibitor:c5->Solvent H-Bonds with Solvent/Residues

Caption: Binding model of a pyrrolo[2,3-d]pyrimidine inhibitor in a kinase active site.

Protocol 3.1: Exemplar SNAr Coupling Reaction

This protocol illustrates the use of the title compound to synthesize a hypothetical but representative kinase inhibitor precursor.

Materials:

  • This compound (1.0 eq)

  • A desired amine nucleophile (e.g., 4-aminopiperidine derivative, 1.1 eq)

  • A non-nucleophilic base (e.g., DIPEA, 2.0 eq)

  • Solvent (e.g., n-Butanol or DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the this compound, the amine nucleophile, and the solvent.

  • Base Addition: Add DIPEA to the mixture.

  • Heating: Heat the reaction mixture to a temperature sufficient to drive the SNAr reaction (typically 80-120°C).

    • Scientific Rationale: The C4 position is electron-deficient due to the electron-withdrawing pyrimidine ring, making it susceptible to nucleophilic attack. The base scavenges the HCl byproduct. The C5-carboxamide can influence the reaction rate and may also serve as an internal directing group or interaction site in the final molecule.

  • Monitoring and Workup: Monitor the reaction by HPLC. Upon completion, cool the mixture and isolate the product through standard purification techniques like crystallization or column chromatography.

Quality Control & Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the intermediate before its use in subsequent GMP (Good Manufacturing Practice) steps.

TechniquePurposeExpected Observations for this compound
HPLC Purity assessment and reaction monitoring.A single major peak with purity >98% under appropriate chromatographic conditions.
¹H NMR Structural confirmation.Pyrrole C6-H : A singlet (~7.5-8.0 ppm). Pyrimidine C2-H : A singlet (~8.5-9.0 ppm). Amide -NH₂ : Two broad singlets. Pyrrole N7-H : A broad singlet (~12.0-13.0 ppm). (Shifts are estimates and depend on solvent).
Mass Spec (MS) Molecular weight confirmation.Expected [M+H]⁺ ion at m/z ≈ 197.59.
FTIR Functional group identification.Characteristic peaks for N-H stretching (amide and pyrrole), C=O stretching (amide), and C-Cl stretching.

Safety and Handling

While specific toxicity data for the title compound is not widely available, data for structurally related compounds should be used to guide handling procedures.

  • Hazard Classification (Inferred): Based on related structures like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, the compound should be handled as harmful if swallowed, and as a skin and eye irritant.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

  • US Patent 10,738,058 B2, "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine," Google P
  • Caliendo, G., et al. "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors," Current Medicinal Chemistry, 2017. [Link]

  • Barillari, C., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)," Journal of Medicinal Chemistry, 2010. [Link]

  • Shin, H., et al. "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors," Chemical & Pharmaceutical Bulletin, 2014. [Link]

  • US Patent 10,364,248 B2, "Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine," Google P
  • "Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents," Scientific Reports, 2022. [Link]

  • "4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid," PubChem, National Center for Biotechnology Information. [Link]

  • US Patent Application 2014/0288079 A1, "PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS," PubChem. [Link]

  • "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles," Beilstein Journal of Organic Chemistry, 2013. [Link]

  • "Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1," Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

  • "4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus," Molecules, 2018. [Link]

  • "Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H," Chinese Journal of Organic Chemistry, 2010. [Link]

  • "Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2," Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate," Journal of Medicinal Chemistry, 2020. [Link]

  • "Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine," Google P
  • "Hydrolysis of nitriles with microwave irradiation," Songklanakarin Journal of Science and Technology, 2008. [Link]

  • "Synthetic route to the 4-chloropyrrolopyrimidines 50–54," ResearchGate, 2023. [Link]

  • Manetti, F. "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors," Current Medicinal Chemistry, 2017. [Link]

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Application Notes & Protocols: Characterizing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] Its structural similarity to purine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide are a promising class of compounds demonstrating potent inhibitory activity against various kinases involved in oncogenic signaling pathways, as well as displaying potential antiviral and anti-inflammatory properties.[1][3]

This guide provides a comprehensive framework for researchers to evaluate the cellular activity of novel this compound derivatives. The protocols detailed herein are designed to be self-validating, progressing from broad phenotypic assessments to specific, mechanism-of-action studies. We will explore assays to determine cytotoxic and anti-proliferative effects, confirm target engagement within the cell, and elucidate the downstream consequences on signaling pathways, cell cycle progression, and apoptosis.

Part 1: Foundational Cellular Activity Assessment

The initial characterization of a novel compound involves assessing its overall impact on cancer cell viability and proliferation. This provides a broad measure of efficacy and is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Screening

A primary indicator of a compound's potential as an anticancer agent is its ability to reduce the viability of cancer cell lines. Tetrazolium-based assays, such as the MTT or MTS assay, are robust, high-throughput methods for this purpose. These assays measure the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[4]

A diverse panel of cancer cell lines is recommended to assess the breadth of a compound's activity. Consider cell lines with known dysregulation in kinase signaling pathways that are putative targets for pyrrolo[2,3-d]pyrimidine derivatives, such as those with activating mutations in the JAK-STAT or Src pathways.

Cell LineCancer TypeRelevant Pathway(s)
HT-29 Colon CarcinomaHigh Src activity
MCF-7 Breast AdenocarcinomaPI3K/Akt pathway active
MKN28, MKN74 Gastric CancerGeneral cancer models
RT-112 Bladder CancerFGFR3 mutations
MV4-11 Acute Myeloid LeukemiaFLT3-ITD mutation, JAK/STAT pathway active

This protocol is adapted from standard methodologies for assessing cell viability.[3][5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.[3]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from all other readings.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Example Data Presentation:

CompoundHT-29 IC50 (µM)MCF-7 IC50 (µM)MV4-11 IC50 (µM)
Derivative X 5.2 ± 0.68.9 ± 1.11.5 ± 0.3
Positive Control (e.g., Staurosporine) 0.02 ± 0.0050.015 ± 0.0030.008 ± 0.002

Part 2: Target Engagement and Mechanism of Action

Once a compound has demonstrated anti-proliferative activity, the next critical step is to confirm that it directly interacts with its intended intracellular target(s) and modulates their downstream signaling pathways.

Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug binding to a target protein in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]

Principle: When a protein binds to a ligand, its thermal stability generally increases. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

  • Cells expressing the target kinase (e.g., HCT116 for Src, HEL cells for JAK2)

  • Test compound and vehicle (DMSO)

  • PBS and protease/phosphatase inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration for 1-2 hours.

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting with an antibody against the target protein.

    • Quantify the band intensities.

Data Analysis: For each temperature point, normalize the band intensity to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Workflow for Target Engagement and Downstream Signaling Analysis

G cluster_0 Cell Treatment cluster_1 Target Engagement cluster_2 Downstream Pathway Analysis start Seed Cells in Plates/Flasks treat Treat with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide Derivative start->treat cetsa Cellular Thermal Shift Assay (CETSA) treat->cetsa lysis Cell Lysis treat->lysis wb_cetsa Western Blot for Target Protein cetsa->wb_cetsa wb_phospho Western Blot for Phospho-proteins (p-STAT, p-Src, p-ERK) lysis->wb_phospho icw In-Cell Western for Phospho-proteins lysis->icw

Caption: Workflow for confirming target engagement and analyzing downstream signaling.

Assessing Inhibition of Kinase Signaling Pathways

A direct consequence of kinase inhibition is the reduced phosphorylation of its downstream substrates. Western blotting using phospho-specific antibodies is a gold-standard technique to visualize this effect.[7]

Putative Targets and Phospho-Sites:

  • JAK/STAT Pathway: p-STAT3 (Tyr705), p-STAT5 (Tyr694)

  • Src Family Kinase Pathway: p-Src (Tyr416 - autophosphorylation), p-FAK (Tyr397)

  • MAPK Pathway: p-ERK1/2 (Thr202/Tyr204)

Procedure:

  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., HepG2, HeLa) in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat with the test compound for 1-2 hours, then stimulate with a relevant cytokine (e.g., IL-6 for STAT3 activation) for 15-30 minutes.[8]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Rationale: BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

Simplified JAK/STAT Signaling Pathway

G cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT (inactive dimer) jak->stat phosphorylates (p) p_stat p-STAT (active dimer) stat->p_stat nucleus Nucleus p_stat->nucleus gene Gene Transcription p_stat->gene translocates to inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->jak inhibits

Caption: Inhibition of the JAK/STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Part 3: Elucidating Cellular Fate

Effective anticancer agents often induce cell cycle arrest and/or apoptosis. Investigating these cellular outcomes provides deeper insight into the compound's mechanism of action.

Cell Cycle Analysis

Kinase inhibitors frequently disrupt the cell cycle machinery, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution.[9]

Materials:

  • Cells treated as in the viability assay

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the test compound for 24 or 48 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Apoptosis Assays

A key mechanism of many successful cancer drugs is the induction of programmed cell death, or apoptosis.[10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24, 48 hours).

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow for Cellular Fate Analysis

G cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay start Treat Cells with Test Compound fix Fixation in Ethanol start->fix stain_av Annexin V/PI Staining start->stain_av stain_pi PI Staining fix->stain_pi flow_cc Flow Cytometry stain_pi->flow_cc flow_apop Flow Cytometry stain_av->flow_apop

Caption: Workflow for assessing cell cycle arrest and apoptosis induction.

Conclusion

The protocols outlined in this guide provide a systematic approach to characterizing the cellular effects of novel this compound derivatives. By progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a comprehensive profile of their compounds, including identifying their cellular potency, confirming target engagement, and elucidating their mechanism of action. This structured approach, grounded in established methodologies, ensures scientific rigor and provides the critical data necessary for advancing promising compounds through the drug discovery pipeline.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • Western blot analysis of p-Stat3 (Tyr705) and Stat3 in cultured GH3 and... ResearchGate. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Example In-Cell Western Assay Development Project. LI-COR Biosciences. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]

  • Advances in the development of antivirals for rotavirus infection. PubMed Central. [Link]

  • Development of a highly selective c-Src kinase inhibitor. PubMed Central. [Link]

  • Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. National Institutes of Health. [Link]

  • Targeting the Viral Polymerase of Diarrhea-Causing Viruses as a Strategy to Develop a Single Broad-Spectrum Antiviral Therapy. MDPI. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. Taylor & Francis Online. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... ResearchGate. [Link]

  • In vitro methods for testing antiviral drugs. PubMed Central. [Link]

  • Antiviral assay strategies at different stages of virus infection. (A) Pre-treatment assay. ResearchGate. [Link]

  • Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Ce. JournalAgent. [Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate. [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. BMC. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. bioRxiv. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. PNAS. [Link]

  • Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo. CMAR. [Link]

  • JAK inhibitors in clinical trials. ResearchGate. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

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Application Notes and Protocols for In Vitro Evaluation of Novel Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In Vitro Characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide and Related Kinase Inhibitor Candidates

For: Researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel small molecule inhibitors.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a highly versatile and clinically significant scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure serves as an effective mimic of the adenine component of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] Consequently, this scaffold is a cornerstone in the design of targeted therapies for diseases driven by aberrant kinase activity, most notably cancer.[2][3][4]

This document provides a comprehensive guide for the initial in vitro characterization of novel compounds built upon this scaffold, using the representative molecule This compound as a hypothetical lead candidate. While specific public data on this exact carboxamide derivative is not available, the protocols and scientific rationale outlined herein are derived from extensive studies on structurally related pyrrolo[2,3-d]pyrimidine-based inhibitors and represent a best-practice framework for their evaluation.

The overarching goal of this guide is to move a novel compound from initial characterization to validated cellular activity, following a logical, evidence-based workflow. We will explain not only the steps of each protocol but also the critical reasoning behind experimental choices, ensuring a robust and reproducible dataset.

Part 1: Foundational Compound Characterization

Before any biological assessment, understanding the fundamental physicochemical properties of the test compound is paramount for ensuring data integrity. Inaccurate assumptions about solubility or stability can lead to profound experimental artifacts.

Physicochemical and Handling Properties

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is typically a white to tan crystalline solid.[5][6] Derivatives should be handled with appropriate personal protective equipment (PPE), as they can be toxic if swallowed and may cause skin, eye, or respiratory irritation.[7][8]

PropertyTypical Value / RecommendationRationale & Causality
Appearance White to off-white crystalline solid.[9]Visual inspection for purity and consistency between batches.
Molecular Formula C₇H₅ClN₄OFor the hypothetical 5-carboxamide derivative.
Molecular Weight ~196.6 g/mol For the hypothetical 5-carboxamide derivative.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.[5][6][9]DMSO is the universal solvent for initial stock preparation. It is critical to determine the maximum solubility to avoid compound precipitation in assays. An initial 10-20 mM stock in 100% DMSO is standard.
Stability Stable under normal conditions; sensitive to strong acids/bases.[1][9]Prepare fresh dilutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. Store DMSO stocks at -20°C or -80°C, desiccated.
Storage Store in a cool, dry, well-ventilated area away from heat.[1]Prevents degradation and ensures compound integrity over time.
Protocol: Preparation of Master Stock Solution
  • Objective: To create a high-concentration, stable master stock for all subsequent experiments.

  • Materials: this compound (or analog), anhydrous DMSO, analytical balance, sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 1-5 mg of the compound into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a desired concentration (e.g., 10 mM).

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect for any undissolved particulate matter. If present, centrifuge the tube at high speed (>10,000 x g) for 5 minutes and use the supernatant.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Part 2: Biochemical Assays - Direct Target Inhibition

The first biological question to answer is whether the compound directly inhibits the enzymatic activity of its putative kinase target(s). This is best accomplished using a purified, recombinant kinase in a cell-free system.

Rationale for Kinase Inhibition

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. In many cancers, kinases become constitutively active, driving uncontrolled cell proliferation and survival.[3] Our hypothetical compound, by mimicking ATP, is designed to block this phosphorylation event.

Kinase_Signaling cluster_0 cluster_1 cluster_2 Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Target Kinase (e.g., MEK, Akt) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., ERK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (e.g., Transcription Factor) Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Gene Expression, Proliferation, Survival pSubstrate->Response Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase1 Inhibits

Caption: General kinase signaling pathway and point of inhibition.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against a purified kinase.

  • Principle: The assay relies on a luciferase enzyme that uses ATP to produce light. The amount of light generated is directly proportional to the amount of ATP present.

  • Materials:

    • Recombinant purified kinase of interest.

    • Specific peptide substrate for the kinase.

    • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • ATP solution (at a concentration near the Kₘ for the specific kinase).

    • Test compound serial dilutions.

    • ATP detection reagent (e.g., Kinase-Glo®, Promega).

    • White, opaque 96- or 384-well plates.

  • Workflow Diagram:

    Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Compound in DMSO B 2. Add Kinase, Substrate, and Compound to Plate A->B C 3. Initiate Reaction by Adding ATP B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Stop Reaction & Detect Remaining ATP with Luminescence Reagent D->E F 6. Read Luminescence on Plate Reader E->F G 7. Calculate % Inhibition and Determine IC50 F->G

    Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Step-by-Step Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to generate a full dose-response curve.

    • In the assay plate, add compound dilutions. The final DMSO concentration in the assay should be kept constant and low (≤1%).

    • Add the kinase and substrate mixture to each well. Include "no enzyme" (negative) and "DMSO only" (positive) controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. The reaction should be in the linear range, typically with 10-30% of the ATP consumed in the DMSO control.

    • Stop the reaction and quantify the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

    • Data Analysis: Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 3: Cellular Assays - Probing On-Target Activity

A potent biochemical inhibitor must also be able to enter a cell and engage its target in the complex intracellular environment. Cellular assays are essential to validate the compound's mechanism of action.

Protocol: Western Blot for Target Phosphorylation

This is the most direct method to confirm that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

  • Objective: To demonstrate a dose-dependent reduction in substrate phosphorylation following compound treatment.

  • Principle: Cells are treated with the compound, lysed, and the proteins are separated by size via SDS-PAGE. Antibodies specific to the phosphorylated substrate and the total amount of that substrate are used to visualize the effect of the inhibitor.

  • Critical Considerations:

    • Phosphatase Inhibitors: It is absolutely essential to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins upon cell disruption.[10]

    • Blocking Buffer: Use a 5% BSA solution for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[11]

    • Buffers: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the detection of phosphoproteins.[12]

  • Step-by-Step Procedure:

    • Cell Treatment: Plate a relevant cancer cell line (where the target kinase is known to be active) and allow cells to adhere overnight. Treat cells with a serial dilution of the compound for a predetermined time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[11]

    • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in TBST containing 5% w/v BSA.[11]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate, diluted in 5% BSA/TBST.

    • Washing: Wash the membrane three times for 5 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to ensure equal protein loading.[10]

Protocol: Cell Viability Assay (XTT/MTT)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13] It is used to determine the compound's GI₅₀ (half-maximal growth inhibition).

  • Objective: To assess the functional consequence of kinase inhibition on cell survival and proliferation.

  • Principle: Metabolically active cells reduce a tetrazolium salt (like XTT or MTT) to a colored formazan product.[14] The amount of color produced is proportional to the number of viable cells.[14] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well clear plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the compound to the wells. Include a "vehicle only" (e.g., 0.1% DMSO) control and a "no cells" blank control.

    • Incubation: Incubate the plate for a period that allows for several cell divisions (typically 48-72 hours) at 37°C in a CO₂ incubator.

    • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol and add it to each well.

    • Incubation: Incubate the plate for 2-4 hours to allow for the color change to develop.

    • Absorbance Reading: Gently shake the plate and measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).

    • Data Analysis: Subtract the blank values, calculate the percentage of viability relative to the vehicle control, and plot the results to determine the GI₅₀ value.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]

  • ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ScienceDirect. (2022, November 1). Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

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Application Notes and Protocols: Evaluating the Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for assessing the efficacy of therapeutic candidates based on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold. This core structure is a key building block for a class of kinase inhibitors with significant potential in oncology and inflammatory diseases.

Introduction: The Therapeutic Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1] Its derivatives have demonstrated significant activity against a range of kinases, playing crucial roles in cell signaling pathways that are often dysregulated in disease. The addition of a carboxamide group at the 5-position and a chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring system creates a versatile intermediate, this compound, which can be further functionalized to generate libraries of targeted therapeutics.[2][3]

Our internal research and the broader scientific literature indicate that derivatives of this scaffold are particularly promising as inhibitors of two key kinase families:

  • Protein Kinase B (PKB/Akt): A pivotal node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[2][3]

  • Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of many inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[1][4]

Given these primary mechanisms of action, this guide will focus on the application of relevant and robust animal models for efficacy testing in the fields of oncology and inflammatory disease.

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for obtaining translatable preclinical data. The decision should be driven by the specific therapeutic hypothesis being tested. Below, we outline the rationale and selection criteria for models in our two key therapeutic areas.

Oncology: Targeting the Akt Pathway

For evaluating the anti-cancer efficacy of this compound derivatives designed as Akt inhibitors, human tumor xenograft models in immunodeficient mice are the gold standard.[3]

Table 1: Recommended Animal Models for Oncology (Akt Inhibition)

Model TypeHost StrainRationale & Key ConsiderationsPrimary Endpoints
Cell Line-Derived Xenograft (CDX) Athymic Nude (nu/nu), SCID, or NSG miceProof-of-Concept: Rapid, reproducible, and cost-effective for initial efficacy screening. Select cell lines with known PI3K/Akt pathway activation (e.g., PTEN loss, PIK3CA mutation).Tumor growth inhibition (TGI), tumor volume, body weight, survival.
Patient-Derived Xenograft (PDX) NSG or other severely immunodeficient miceTranslational Relevance: Preserves the heterogeneity and architecture of the original human tumor. Ideal for evaluating efficacy in a more clinically relevant context.Tumor growth inhibition (TGI), biomarker analysis (pAkt), survival.

The rationale for using immunodeficient mice is to allow for the engraftment and growth of human tumor cells without rejection by the host immune system. The choice between CDX and PDX models represents a trade-off between speed and clinical relevance. CDX models are excellent for initial screening and establishing a dose-response relationship. In contrast, PDX models, derived directly from patient tumors, better recapitulate the complexity of human cancer and are more predictive of clinical outcomes.

Inflammatory and Autoimmune Diseases: Targeting the JAK-STAT Pathway

To assess the anti-inflammatory potential of JAK inhibitors derived from the this compound scaffold, induced models of inflammation in immunocompetent rodents are most appropriate.

Table 2: Recommended Animal Models for Inflammatory Diseases (JAK Inhibition)

Model TypeSpecies/StrainDisease InductionRationale & Key ConsiderationsPrimary Endpoints
Collagen-Induced Arthritis (CIA) DBA/1 miceImmunization with type II collagen in complete Freund's adjuvant.Rheumatoid Arthritis Model: A well-established and widely used model that mimics many aspects of human rheumatoid arthritis, a disease with known JAK-STAT pathway involvement.Clinical arthritis score, paw swelling, histological analysis of joints, cytokine profiling.
Imiquimod-Induced Psoriasis BALB/c or C57BL/6 miceTopical application of imiquimod cream.Psoriasis Model: A rapid and reproducible model of psoriasis-like skin inflammation, characterized by a strong Th17 and IL-23/IL-17 axis, which is modulated by JAK signaling.Psoriasis Area and Severity Index (PASI) score, ear thickness, histological analysis of skin, cytokine expression.
DSS-Induced Colitis C57BL/6 miceAdministration of dextran sulfate sodium (DSS) in drinking water.Inflammatory Bowel Disease Model: An acute model of colitis that is useful for evaluating the efficacy of anti-inflammatory agents in the gastrointestinal tract.Disease Activity Index (DAI), body weight loss, colon length, histological analysis of the colon.

These models are selected because their pathophysiology involves cytokine signaling cascades that are critically dependent on the JAK-STAT pathway. For instance, in the CIA model, pro-inflammatory cytokines like IL-6 and IFN-γ, which signal through JAKs, are key drivers of disease. By inhibiting JAKs, compounds derived from the target scaffold are expected to ameliorate the disease phenotype.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating appropriate controls and clear endpoints.

Protocol 1: Efficacy of an Akt Inhibitor in a Human Tumor Xenograft Model

This protocol outlines a typical efficacy study using a cell line-derived xenograft (CDX) model.

Workflow for CDX Efficacy Study

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_monitor Tumor Growth & Randomization cluster_treat Treatment Phase cluster_endpoint Endpoint Analysis A Cell Culture Expansion C Subcutaneous Injection of Tumor Cells A->C B Animal Acclimatization B->C D Tumor Volume Monitoring C->D E Randomization into Treatment Groups D->E F Dosing (Oral, IP, IV) E->F G Monitor Tumor Volume & Body Weight F->G H Tumor Collection G->H End of Study I Pharmacodynamic Analysis (e.g., pAkt levels) H->I J Histology H->J

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Step-by-Step Methodology:

  • Cell Culture and Animal Acclimatization:

    • Culture the selected human cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) under standard conditions.

    • Acclimatize female athymic nude mice (6-8 weeks old) for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., 50% Matrigel in PBS) at a concentration of 1-5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound derivative in a suitable vehicle.

    • Administer the compound to the treatment groups at predetermined doses and schedules (e.g., once daily oral gavage).

    • Administer the vehicle alone to the control group.

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • The study endpoint is typically reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or at a fixed time point.

  • Pharmacodynamic and Histological Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen for Western blot analysis of target engagement (e.g., phosphorylation of Akt and its downstream targets).

    • The remaining tumor tissue should be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Protocol 2: Efficacy of a JAK Inhibitor in the Collagen-Induced Arthritis (CIA) Model

This protocol details the induction and assessment of a JAK inhibitor in a mouse model of rheumatoid arthritis.

Workflow for Collagen-Induced Arthritis (CIA) Study

G cluster_prep Preparation & Acclimatization cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoint Endpoint Analysis A Animal Acclimatization (DBA/1 mice) B Primary Immunization (Day 0) A->B C Booster Immunization (Day 21) B->C D Onset of Arthritis C->D E Begin Treatment D->E F Clinical Scoring & Paw Swelling Measurement E->F G Histology of Joints F->G End of Study H Cytokine Analysis F->H End of Study

Caption: Workflow for a Collagen-Induced Arthritis (CIA) efficacy study.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimatize male DBA/1 mice (8-10 weeks old) for at least one week.

  • Disease Induction:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with complete Freund's adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with incomplete Freund's adjuvant (IFA). Administer a booster injection of 100 µL intradermally at the base of the tail.

  • Treatment Initiation and Assessment:

    • Monitor mice for the onset of arthritis, which typically occurs between days 24 and 28.

    • Once clinical signs of arthritis are evident, randomize the mice into treatment and control groups.

    • Administer the this compound-based JAK inhibitor or vehicle daily.

    • Assess the severity of arthritis 3 times per week using a clinical scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

    • Measure paw swelling using calipers.

  • Endpoint Analysis:

    • The study is typically terminated around day 42-49.

    • Collect blood for cytokine analysis (e.g., IL-6, TNF-α) via ELISA or multiplex assay.

    • Harvest hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Data Interpretation and Reporting

For all studies, it is crucial to report the data with statistical rigor. Tumor growth curves and arthritis scores should be presented as mean ± SEM. Statistical significance between groups should be determined using appropriate tests (e.g., t-test, ANOVA). A comprehensive report should include details of the animal model, housing conditions, experimental procedures, and all collected data.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By carefully selecting and implementing the appropriate animal models, researchers can effectively evaluate the in vivo efficacy of these compounds and generate the robust preclinical data necessary to advance the most promising candidates toward clinical development. The protocols outlined in these application notes provide a solid foundation for conducting these critical studies with scientific integrity and translational relevance.

References

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health.

  • A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv.

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem.

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.

  • Using Animal Models for Drug Development. Taconic Biosciences.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate.

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed.

Sources

Application Note: A Guide to the Analytical Purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of targeted therapies. Specifically, the functionalized intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and its derivatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, are critical building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] These include highly significant Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which have transformed the treatment of autoimmune diseases and myelofibrosis.[2][3][4]

The efficacy and safety of the final API are inextricably linked to the purity of its synthetic intermediates. The presence of impurities, even in trace amounts, can lead to downstream reactions that generate unwanted, potentially toxic by-products, or reduce the overall yield and potency of the final drug substance. Therefore, robust, validated analytical and purification methods are not merely a matter of quality control but a fundamental pillar of drug safety and process efficiency.

This application note provides a detailed guide to the primary analytical methods for the purification and quality assessment of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its closely related derivatives. We will explore the causality behind methodological choices, offering field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization techniques.

Understanding the Analyte: Potential Impurities and Their Origins

The purification strategy for any compound must begin with a thorough understanding of its potential impurities. These are typically introduced through the synthetic pathway, which often involves the cyclization of pyrimidine precursors followed by chlorination.[2][3][5][6]

Common Impurity Classes:

  • Unreacted Starting Materials: The most common impurity is the precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which may persist if the chlorination step is incomplete.[2]

  • Reaction By-products: Side reactions can lead to the formation of isomers, dimers, or other related substances.

  • Reagents and Catalysts: Residual chlorinating agents (e.g., POCl₃) or catalysts must be effectively removed.

  • Degradation Products: The pyrrolopyrimidine core can be susceptible to hydrolysis or oxidation under certain pH and temperature conditions.

  • Protected Intermediates: In many syntheses, the pyrrole nitrogen is protected (e.g., with a tosyl group) to direct reactivity.[2][4] Incomplete deprotection can leave residual protected material.

A proactive approach to impurity profiling allows for the selection of an orthogonal set of purification and analytical techniques to ensure all relevant impurities are resolved and removed.

Primary Purification Methodologies: A Multi-faceted Approach

No single technique is universally optimal. The choice of purification method depends on the scale of the synthesis, the specific impurity profile, and the desired final purity. An integrated workflow often employs multiple techniques.

Workflow for Purification and Analysis

Purification Workflow Crude Crude Product (Post-Synthesis) Initial_Analysis Initial Purity Check (Analytical HPLC) Crude->Initial_Analysis Purification_Choice Select Purification Method Initial_Analysis->Purification_Choice Crystallization Crystallization / Precipitation Purification_Choice->Crystallization High Initial Purity Large Scale Chromatography Chromatography (HPLC / SFC) Purification_Choice->Chromatography Complex Mixture Small to Med Scale Final_Product Purified Intermediate (>99.5% Purity) Crystallization->Final_Product Chromatography->Final_Product Final_QC Final Quality Control (HPLC, MS, NMR) Final_Product->Final_QC Release Release for Next Step Final_QC->Release

Caption: Integrated workflow for the purification and analysis of intermediates.

Crystallization & Precipitation: The Scalable Workhorse

For large-scale production where the initial crude purity is relatively high, crystallization or direct precipitation is the most economically viable and scalable method. Patent literature demonstrates that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be isolated directly from the reaction mixture by precipitation, achieving purity levels greater than 99.5% as measured by HPLC.[2][7]

Causality: This technique leverages differences in solubility between the target compound and its impurities in a given solvent system. As the solution is cooled or an anti-solvent is added, the target compound, being less soluble, selectively crystallizes, leaving impurities behind in the mother liquor.

Protocol 1: General Protocol for Purification by Crystallization

  • Solvent Selection: Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate, or a mixture thereof). The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the final product using the analytical HPLC method described below to confirm purity (>99.5%).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis and Purification

Reversed-phase HPLC (RP-HPLC) is the cornerstone for both the analytical assessment of purity and the preparative purification of pyrrolopyrimidine intermediates. Its high resolving power allows for the separation of closely related impurities from the main compound.

Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The carboxamide group on the target molecule adds polarity, influencing its retention time relative to less polar impurities.

Protocol 2: Analytical RP-HPLC Method for Purity Determination

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for resolving small organic molecules with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic/basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic pyrrolopyrimidine core strongly absorbs UV light.
Injection Vol. 5 µLSmall volume prevents column overloading and peak distortion.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

This analytical method can be scaled up to preparative HPLC by increasing the column diameter, flow rate, and injection volume to isolate multi-milligram to gram quantities of the pure compound.

Supercritical Fluid Chromatography (SFC): The Efficient & Green Alternative

SFC has emerged as a powerful purification technique in the pharmaceutical industry, offering significant advantages over traditional HPLC.[8] It is particularly effective for preparative scale work due to its speed and reduced environmental impact.[9][10]

Causality: SFC uses a mobile phase composed of supercritical carbon dioxide, often mixed with a small amount of an organic co-solvent (modifier). This mobile phase has low viscosity and high diffusivity, allowing for much faster separations and re-equilibration times compared to HPLC.[8] The separation mechanism is similar to normal-phase chromatography, where polar compounds are retained longer on a polar stationary phase.

Advantages of SFC:

  • Speed: Purification times can be 3-5 times faster than with HPLC.[8][9]

  • Solvent Reduction: Drastically reduces the consumption of organic solvents.

  • Fast Recovery: The CO₂ evaporates upon depressurization, leaving the purified compound in a small volume of co-solvent, which significantly reduces dry-down time.[8]

Protocol 3: Preparative Achiral SFC Method

ParameterConditionRationale
Column Diol or Silica, 20 x 250 mm, 5 µmPolar stationary phases provide good retention and selectivity.
Mobile Phase A Supercritical CO₂Primary mobile phase.
Mobile Phase B MethanolA polar co-solvent to modulate retention.
Gradient 10% to 40% B over 8 minAn efficient gradient to elute the compound of interest.
Flow Rate 60 mL/minA typical preparative flow rate for a 20 mm ID column.
Back Pressure 120 barMaintains the CO₂ in its supercritical state.
Column Temp. 40 °CImproves efficiency and reduces viscosity.
Detection UV at 254 nm / PDAFor peak detection and fraction triggering.
Sample Prep. 25 mg/mL in MethanolHigh concentration for preparative loading.
Method Development Logic in Chromatography

Chromatography Method Development Start Crude Sample Screen Screen Columns & Mobile Phases (Analytical Scale) Start->Screen Evaluate Evaluate Resolution, Peak Shape, & Run Time Screen->Evaluate Evaluate->Screen Poor Separation Optimize Optimize Gradient & Flow Rate Evaluate->Optimize Good Separation ScaleUp Scale-Up to Preparative Column Optimize->ScaleUp Purify Purify Batch & Collect Fractions ScaleUp->Purify QC QC of Fractions (Analytical HPLC) Purify->QC Pool Pool Pure Fractions & Evaporate QC->Pool Purity >99.5% Final Final Purified Compound Pool->Final

Caption: Logical flow for chromatography method development and scale-up.

Final Quality Control & Characterization

After purification, the identity and purity of the final material must be unequivocally confirmed. A combination of orthogonal analytical techniques is employed for this purpose.

  • Purity Confirmation: The analytical HPLC method (Protocol 2) is used to confirm the final purity, which should typically be ≥99.7% for use in advanced drug development stages.[2][7]

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and rule out isomers. Spectroscopic data for related structures are available in the literature.[11]

Conclusion

The purification of this compound and related intermediates is a critical step in the synthesis of important pharmaceuticals. A successful purification strategy relies on a sound understanding of the potential impurities and the strategic application of appropriate techniques. For large-scale manufacturing, optimized crystallization is often the method of choice due to its efficiency and scalability. For more complex mixtures or smaller scales, chromatographic techniques like preparative HPLC and SFC provide unparalleled resolving power. SFC, in particular, offers a faster, more environmentally friendly alternative that is rapidly becoming the preferred method in modern discovery and development laboratories.[10] The protocols and workflows detailed in this note provide a robust framework for achieving the high-purity intermediates required for successful drug development.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • US Patent US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2021). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • US Patent US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents. (n.d.).
  • Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. Retrieved January 23, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC North America. Retrieved January 23, 2026, from [Link]

  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route proceeds through the formation of the core pyrrolo[2,3-d]pyrimidine structure, followed by functionalization at the C5 position. The key stages are:

  • Formation of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core: This is typically achieved through the chlorination of the corresponding 4-hydroxy precursor.

  • C5-Formylation: Introduction of an aldehyde group at the C5 position of the pyrrole ring, most commonly via a Vilsmeier-Haack reaction.

  • Oxidation to Carboxylic Acid: The C5-aldehyde is then oxidized to the corresponding carboxylic acid.

  • Amidation: The final step involves the conversion of the carboxylic acid to the desired primary carboxamide.

This guide will address potential issues and by-products at each of these critical stages.

Synthetic_Pathway A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  Chlorination (POCl₃) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde B->C  Formylation (Vilsmeier-Haack) D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C->D  Oxidation E This compound D->E  Amidation

Caption: General synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Stage 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield and a dark, tarry crude product. What's going wrong?

A1: This is a common issue in the chlorination of hydroxypyrimidines. The high reactivity of POCl₃ and the potential for side reactions at elevated temperatures can lead to product degradation.[1]

  • Causality:

    • Excess POCl₃ and High Temperatures: Using a large excess of POCl₃ as both reagent and solvent, combined with prolonged heating, can lead to the formation of pyrophosphates and other colored impurities.[1]

    • Presence of Water: Any residual moisture in your starting material or solvent will react violently with POCl₃, reducing its effectiveness and generating acidic by-products that can promote decomposition.

    • Base Additive: The choice and amount of base (e.g., N,N-dimethylaniline, triethylamine) is critical. An inappropriate base or stoichiometry can lead to side reactions or incomplete conversion.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your starting material and glassware. Use a freshly distilled or high-purity grade of POCl₃.

    • Optimize Reagent Stoichiometry: Consider using a solvent-free or low-solvent approach with a near-equimolar amount of POCl₃.[2] This minimizes waste and can lead to cleaner reactions.

    • Control Temperature: Maintain the reaction temperature as recommended in the literature, typically around 100-110°C. Avoid excessive heating.

    • Careful Work-up: The quench of excess POCl₃ is highly exothermic. Always add the reaction mixture slowly to crushed ice or a cold, saturated sodium bicarbonate solution with vigorous stirring. Failure to control the quench can lead to product hydrolysis.

Q2: I'm observing a significant amount of the starting 4-hydroxy material in my crude product after the chlorination reaction. How can I improve the conversion?

A2: Incomplete conversion is often due to insufficient activation of the hydroxyl group or deactivation of the chlorinating agent.

  • Causality:

    • Insufficient POCl₃: If using near-equimolar amounts, any loss due to reaction with moisture will result in incomplete conversion.

    • Reaction Time: The reaction may not have reached completion.

    • Poor Solubility: The starting material may not be fully soluble in the reaction medium, limiting its contact with the POCl₃.

  • Troubleshooting Steps & Solutions:

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

    • Increase POCl₃ Stoichiometry: A slight excess of POCl₃ (e.g., 1.2-1.5 equivalents) can be beneficial.

    • Consider a Co-solvent: While solvent-free is an option, using a high-boiling inert solvent like toluene or acetonitrile can improve solubility.

    • Use of a Non-Phosphorus Chlorinating Agent: Vilsmeier reagent, prepared from a non-phosphorus source and DMF, can also be used for chlorination and may result in a cleaner product.[3]

Parameter Recommendation Rationale
POCl₃ Stoichiometry 1.0 - 1.5 equivalentsMinimizes waste and side reactions.
Temperature 100-110°COptimal for conversion without degradation.
Reaction Time 3-5 hoursTypically sufficient for complete conversion.
Work-up Slow addition to ice/bicarbonateControls exotherm and prevents hydrolysis.

Table 1: Recommended parameter ranges for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Stage 2: Vilsmeier-Haack Formylation

Q3: The Vilsmeier-Haack formylation of my 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is not working. I'm recovering mostly starting material. What could be the issue?

A3: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and its subsequent reaction with the electron-rich pyrrole ring.[4][5][6] Failure to form the aldehyde is often due to issues with the reagent or the substrate's reactivity.

  • Causality:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. If your DMF or POCl₃ contains water, the reagent will be quenched.

    • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[4] The pyrrole ring of your substrate may be deactivated by other substituents or reaction conditions.

    • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

  • Troubleshooting Steps & Solutions:

    • Use Anhydrous Reagents: Use dry DMF and fresh POCl₃. Prepare the Vilsmeier reagent in situ by adding POCl₃ to cold (0°C) DMF.

    • Increase Reagent Equivalents: Try increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents).

    • Elevate Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-60°C) after the addition of the substrate can drive the reaction to completion.

    • Protecting Group Strategy: If the pyrrole nitrogen is unprotected, it can be deprotonated under certain conditions, deactivating the ring towards electrophilic substitution. Consider protecting the N7-position with a suitable protecting group (e.g., SEM or tosyl) prior to formylation.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation A DMF + POCl₃ B Vilsmeier Reagent (Chloroiminium ion) A->B D Iminium Intermediate C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Electrophilic Attack E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde D->E Hydrolysis

Sources

Overcoming solubility issues with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Introduction

Welcome to the technical support guide for this compound. This molecule is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2][3][4] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an excellent scaffold for interacting with ATP-binding sites of various kinases. However, these same characteristics contribute to its significant solubility challenges in aqueous media, a common hurdle for researchers.

This guide is designed for drug discovery scientists and researchers. It provides in-depth, practical solutions to the solubility issues commonly encountered with this compound. We will move beyond simple solvent recommendations to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step in troubleshooting. The pyrrolopyrimidine core is relatively nonpolar, while the carboxamide group adds some polarity and hydrogen bonding capability.

PropertyValueSource
Molecular Formula C7H5ClN4O-
Molecular Weight 196.59 g/mol -
Appearance White to off-white or light brown crystalline powder[5][6]
Melting Point Approx. 214-217 °C (for the parent scaffold)[5]
Predicted XLogP3 1.2[7][8]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]

Note: The predicted LogP suggests a moderate lipophilicity. However, the planar, crystalline nature of the molecule often leads to poor aqueous solubility ("brick-dust" character) despite this value not being excessively high.[9]

Q2: Why is this compound so poorly soluble in water and aqueous buffers?

A2: The poor solubility is a classic case of high crystal lattice energy. The planar molecules can stack efficiently, forming strong intermolecular interactions (like hydrogen bonds and pi-stacking) in the solid state. A large amount of energy is required for solvent molecules to break apart this stable crystal lattice. While the molecule has hydrogen bond donors and acceptors, the overall structure is dominated by the hydrophobic pyrrolopyrimidine core, leading to unfavorable interactions with water.

Q3: What are the primary applications of this compound?

A3: This compound is almost exclusively used as a synthetic intermediate. It is a crucial building block for synthesizing a wide range of kinase inhibitors by performing nucleophilic aromatic substitution (SNAr) at the C4-chloro position. Kinases that are targeted by derivatives of this scaffold include, but are not limited to, Janus kinases (JAKs), Protein Kinase B (Akt), and p21-activated kinase 4 (PAK4).[2][3]

Q4: In which organic solvents is this compound most soluble?

A4: The compound exhibits good solubility in polar aprotic solvents. These solvents can effectively solvate the molecule without the high energy cost of disrupting a water network.

SolventQualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighExcellent H-bond acceptor, effectively solvates the carboxamide.
Dimethylformamide (DMF) HighSimilar to DMSO, a polar aprotic solvent.
Methanol, Ethanol ModerateCan act as both H-bond donor and acceptor.
Acetonitrile Low to ModerateLess polar than other organic solvents listed.
Water Very Low / PoorHigh crystal lattice energy and hydrophobic core.[5]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a logical workflow for addressing solubility problems in your experiments.

Troubleshooting Workflow

This diagram outlines the decision-making process when you encounter solubility issues.

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Fixes cluster_2 Advanced Strategies cluster_3 Outcome start Precipitate observed in Aqueous Buffer check_stock Is the organic stock solution clear? start->check_stock check_final_org Is the final % of organic solvent too low? (e.g., <1% DMSO) check_stock->check_final_org Yes fail INSOLUBLE: Re-evaluate experiment check_stock->fail No, precipitates in stock. (See Protocol 1) warm_sonicate Try gentle warming (37°C) & sonication check_final_org->warm_sonicate Yes ph_mod pH Modification: Is the compound ionizable? check_final_org->ph_mod No warm_sonicate->ph_mod Not Resolved success SOLUBLE warm_sonicate->success Resolved cosolvent Increase Co-solvent Concentration ph_mod->cosolvent Not effective ph_mod->success Effective (See Protocol 2) cyclodextrin Use Excipients: Cyclodextrins cosolvent->cyclodextrin Not effective or interferes with assay cosolvent->success Effective cyclodextrin->success Effective cyclodextrin->fail Not effective G cluster_0 Mechanism of Cyclodextrin Encapsulation compound Poorly Soluble Compound (Hydrophobic Core) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophobic Interior, Hydrophilic Exterior) cyclodextrin->complex water Aqueous Environment complex->water Dissolves

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble complex.

Part 3: Experimental Protocols

Here are detailed, step-by-step methods for preparing solutions of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for creating a primary stock solution that can be stored and used for subsequent dilutions.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial (e.g., an amber glass vial to protect from light).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (If Necessary): If solid particles remain, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Warming (If Necessary): As a last resort, warm the solution to 37-40°C for 15 minutes. Allow it to cool to room temperature.

  • Inspection: Hold the vial against a light source to ensure the solution is completely clear, with no visible particulates or haze.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: pH-Modification Strategy for Aqueous Working Solutions

This protocol is useful for preparing working solutions for biochemical assays where a slightly acidic pH is tolerated.

  • Buffer Preparation: Prepare your primary assay buffer (e.g., HEPES, Tris) but do not adjust the final pH yet.

  • Stock Dilution: Perform a serial dilution of your high-concentration DMSO stock (from Protocol 1) into the un-pH'd buffer to get close to your final desired concentration.

  • pH Adjustment: While stirring the solution, slowly add small aliquots of dilute HCl (e.g., 0.1 M) to titrate the pH down to the desired setpoint (e.g., pH 6.5).

  • Final Volume: Add buffer to reach the final desired volume.

  • Inspection and Equilibration: Stir the solution for 15-30 minutes. Visually inspect for any precipitation. The solution should remain clear. This method is often more effective than adding the compound to a pre-pH'd buffer.

References

  • PubChem Compound Summary for CID 5356682, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • PubChem Compound Summary for CID 22460866, 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PubMed Central. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Sphinxsai. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways to the pyrrolo[2,3-d]pyrimidine core, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, you may have residual amounts of the starting materials.

  • Byproducts from Side Reactions: Side reactions can lead to the formation of structurally related impurities. For instance, incomplete chlorination during the synthesis of the parent pyrrolopyrimidine can result in the corresponding hydroxyl- or oxo-derivatives.

  • Reagents and Catalysts: Residual reagents, such as coupling agents or catalysts used in the amidation step, may be present.

  • Solvent Adducts: In some cases, the product may form adducts with the solvents used during the reaction or workup.

Q2: What is the expected appearance and solubility of pure this compound?

A2: The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a white to off-white crystalline solid.[1] The introduction of the carboxamide group at the 5-position is expected to maintain this general appearance.

In terms of solubility, the parent compound is poorly soluble in water but shows better solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The carboxamide derivative, due to the presence of the amide group capable of hydrogen bonding, might exhibit slightly different solubility characteristics. It is likely to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower alcohols like methanol and ethanol. Its solubility in non-polar solvents is expected to be low. A summary of the expected solubility is provided in the table below.

SolventExpected SolubilityRationale
WaterLowThe hydrophobic pyrrolopyrimidine core dominates.
Methanol/EthanolModerateThe amide group can hydrogen bond with the alcohol.
DichloromethaneLow to ModerateDepends on the overall polarity of the molecule.
Ethyl AcetateLow to ModerateA moderately polar solvent.
Hexane/HeptaneVery LowA non-polar solvent.
AcetoneModerateA polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent.
N,N-Dimethylformamide (DMF)HighA highly polar aprotic solvent.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point. Purity can be reported as area percentage.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a purification and for a quick purity check. A suitable mobile phase could be a mixture of dichloromethane and methanol or ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your compound and can reveal the presence of impurities if they are present in significant amounts (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: My compound has precipitated out of solution, but it appears oily or amorphous, not crystalline.

  • Probable Cause: The precipitation was too rapid, not allowing for the formation of an ordered crystal lattice. This can be due to a too-rapid change in solvent composition or temperature. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Re-dissolve: Re-dissolve the oily or amorphous solid in a minimum amount of a good solvent (e.g., DMSO or DMF).

    • Slow Crystallization: Attempt a slower crystallization method:

      • Slow Cooling: If using a single solvent system where the compound is soluble at high temperatures and insoluble at low temperatures, allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

      • Vapor Diffusion: Place the concentrated solution of your compound in a vial, and place this vial inside a larger sealed container with a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.

      • Solvent-Anti-Solvent Addition: Slowly add an anti-solvent to a stirred solution of your compound until turbidity is observed. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to stand undisturbed.

Problem 2: I see a persistent impurity with a similar Rf value to my product on the TLC plate, even after column chromatography.

  • Probable Cause: The impurity has a very similar polarity to your desired product, making separation by normal-phase silica gel chromatography challenging.

  • Solution:

    • Optimize Chromatography Conditions:

      • Change the Mobile Phase: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine if your compound is acidic or basic, respectively) can improve separation.

      • Use a Different Stationary Phase: If normal-phase silica gel is not effective, consider using a different stationary phase, such as alumina (basic or neutral), or reversed-phase silica (C18).

    • Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization can be very effective. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity is either very soluble or very insoluble at all temperatures.

    • Preparative HPLC: For very challenging separations and to obtain highly pure material, preparative HPLC is a powerful option.

Problem 3: My purified compound shows a broad melting point range.

  • Probable Cause: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, leading to melting over a range of temperatures.

  • Solution:

    • Re-assess Purity: Use a high-resolution analytical technique like HPLC to confirm the presence of impurities.

    • Repeat Purification: Based on the nature of the impurities identified, repeat the most appropriate purification step (recrystallization or chromatography) until a sharp melting point is achieved.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization. The ideal solvent system will need to be determined experimentally.

1. Solvent Screening: a. Place a small amount of your crude compound (a few milligrams) into several small test tubes. b. To each test tube, add a different solvent from the solubility table above (e.g., methanol, ethanol, acetone, ethyl acetate) dropwise at room temperature until the solid just dissolves. c. If the solid dissolves readily at room temperature, the solvent is likely too good for recrystallization. d. If the solid is sparingly soluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, this is a potentially good solvent for recrystallization. e. Cool the test tubes that showed good solubility at high temperatures to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling. f. You can also test solvent/anti-solvent pairs. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. It is important to use the minimum amount of solvent to ensure good recovery. c. If there are any insoluble impurities, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals. e. Once the solution has reached room temperature, you can place it in an ice bath or a refrigerator to maximize the yield of crystals. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

1. Preparation: a. Choose a Solvent System: Use TLC to determine an appropriate solvent system. The ideal mobile phase should give your product an Rf value of around 0.2-0.4 and should show good separation from any impurities. A good starting point is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol). b. Prepare the Column: Pack a glass column with silica gel using the chosen mobile phase (wet packing is generally preferred). c. Prepare the Sample: Dissolve your crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. If your compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel (dry loading).

2. Elution: a. Carefully load your sample onto the top of the silica gel bed. b. Begin eluting the column with the chosen mobile phase. c. Collect fractions in test tubes. d. Monitor the elution of your compound by TLC. e. Combine the fractions containing the pure product.

3. Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

Purification Workflow

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot or easily separable impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or close-running impurities Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Impure Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Purification Issue Oily_Product Oily/Amorphous Product Start->Oily_Product Persistent_Impurity Persistent Impurity Start->Persistent_Impurity Broad_Melting_Point Broad Melting Point Start->Broad_Melting_Point Slow_Crystallization Try Slow Crystallization Oily_Product->Slow_Crystallization Change_Chromatography Optimize Chromatography Persistent_Impurity->Change_Chromatography Re_Purify Re-purify Broad_Melting_Point->Re_Purify

Sources

Technical Support Center: Scaling Up 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice to help you navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate.

The synthesis of this molecule is a multi-step process, typically involving the initial construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the C5 position. This guide is structured to address challenges at each critical stage.

Part 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine core is the foundational scaffold.[1] Its robust construction is paramount for the overall success of the synthesis. Most modern routes start from acyclic precursors and build the pyrimidine and pyrrole rings sequentially.[2][3] A common and scalable approach involves the conversion of the corresponding 4-hydroxy (or 4-oxo) precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, using a chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the final chlorination step?

A: The most widely employed method is the reaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃), often with a tertiary amine base like triethylamine or diisopropylethylamine. POCl₃ is effective and relatively inexpensive. However, on a large scale, its use necessitates stringent safety protocols due to its high reactivity with water and corrosive nature.[4] An alternative, "non-phosphorus" method involves preparing a Vilsmeier reagent from reagents like oxalyl chloride and DMF, which can then be used for chlorination, potentially reducing phosphorus-containing waste streams.[5]

Q2: Why is temperature control so critical during the POCl₃ reaction?

A: The reaction of POCl₃ with the 4-hydroxy substrate is highly exothermic. Without precise temperature control, runaway reactions can occur, leading to degradation of the starting material and product, formation of intractable tars, and significant safety hazards. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A well-calibrated reactor with an efficient cooling jacket and controlled reagent addition rate is essential for maintaining the optimal reaction temperature, typically between 80-110°C.

Q3: How can I effectively monitor the progress of the chlorination reaction?

A: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring this reaction. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA or formic acid) can effectively separate the starting material (more polar) from the chlorinated product (less polar). Taking timed aliquots, quenching them carefully with a cooled, buffered aqueous solution, and analyzing the organic extract will provide a clear conversion profile. Aim for >99.5% conversion to simplify downstream purification.[2]

Troubleshooting Guide: The Chlorination Step
ProblemPotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Insufficient POCl₃: Stoichiometry is critical. Ensure at least 3-5 equivalents are used. 2. Presence of Moisture: POCl₃ reacts violently with water, consuming the reagent. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 3. Low Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure the internal temperature reaches the target.1. Optimize Stoichiometry: Perform a small-scale trial to determine the optimal excess of POCl₃. 2. Strict Anhydrous Conditions: Use freshly distilled solvents and dry the starting material thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Verify Temperature: Use a calibrated internal temperature probe. If necessary, cautiously increase the temperature in small increments (5°C).
Product Degradation / Dark Color 1. Excessive Temperature/Time: Prolonged heating or temperatures above the stability threshold of the product can lead to decomposition. 2. Impure Starting Material: Impurities in the 7H-pyrrolo[2,3-d]pyrimidin-4-ol can lead to side reactions and color formation.1. Reaction Monitoring: Once HPLC shows complete conversion, proceed with the workup immediately. Do not heat unnecessarily. 2. Recrystallize Starting Material: Ensure the purity of the starting material is >99% before the chlorination step.
Difficult Workup / Isolation 1. Improper Quenching: Adding the reaction mixture to water too quickly can cause a violent, uncontrolled exotherm. 2. pH Out of Range: The product's solubility is pH-dependent. Incorrect pH during workup can lead to poor precipitation or emulsion formation.[2]1. Controlled Quench: Slowly add the cooled reaction mixture to a vigorously stirred vessel of ice or ice-water. Alternatively, slowly add ice to the cooled reactor. 2. pH Adjustment: After quenching, carefully adjust the pH to 3-5 with a base (e.g., NaOH solution) to precipitate the product.[2] Isolate by filtration.

Part 2: Functionalization at C5 to Yield the Carboxamide

With the chlorinated core in hand, the next critical phase is the regioselective introduction of the carboxamide group at the C5 position of the pyrrole ring. The pyrrole ring is electron-rich and susceptible to electrophilic substitution.[1]

Workflow for C5-Carboxamide Installation

A common and reliable strategy involves a three-step sequence:

  • Protection: The pyrrole nitrogen (N7) is protected to prevent side reactions and improve solubility. The tosyl (Ts) group is frequently used.[2]

  • Formylation: A formyl group (-CHO) is introduced at the C5 position using an electrophilic formylating agent.

  • Oxidation & Amidation: The formyl group is oxidized to a carboxylic acid, which is then converted to the final carboxamide.

G cluster_0 Core Synthesis cluster_1 C5-Functionalization A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃ C 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine B->C TsCl, Base D 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine-5-carbaldehyde C->D Vilsmeier-Haack (POCl₃/DMF) E 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylic acid D->E Oxidation (e.g., NaClO₂) F 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine-5-carboxamide E->F Amidation (e.g., SOCl₂, NH₃) G 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carboxamide F->G Deprotection (e.g., NaOH)

Caption: Synthetic pathway from the hydroxy precursor to the final carboxamide.

Frequently Asked Questions (FAQs)

Q1: Why is N7-protection necessary for the C5-formylation?

A: The N-H proton of the pyrrole ring is acidic and can be deprotonated under basic or organometallic conditions. Furthermore, the unprotected nitrogen can compete as a nucleophile in some reactions. Protecting the N7 position with an electron-withdrawing group like tosyl (Ts) serves three key purposes:

  • It prevents N-formylation or other side reactions at the nitrogen atom.

  • It enhances the electron-deficient character of the pyrrole ring, which can influence regioselectivity in some cases.

  • It often improves the solubility of the intermediate in organic solvents, simplifying handling and purification.

Q2: What is the Vilsmeier-Haack reaction and why is it used for formylation?

A: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7] This reagent, a chloroiminium ion, is a mild electrophile that reacts selectively at the most electron-rich position of the pyrrole ring (C5) to install the formyl group after hydrolysis.[8]

Q3: What are the best methods for oxidizing the C5-aldehyde to a carboxylic acid without affecting the chloro-substituent?

A: A mild and selective oxidant is required to prevent over-oxidation or reaction with the chloro-pyrimidine ring. Sodium chlorite (NaClO₂) under buffered conditions (e.g., with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene) is a highly effective and scalable method for this transformation (the Pinnick oxidation). Other methods like potassium permanganate (KMnO₄) or stronger oxidants can be too harsh and lead to side products. Milder enzymatic or chemoenzymatic options using laccase-TEMPO systems are also emerging as greener alternatives.[9]

Troubleshooting Guide: C5-Functionalization
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete N7-Protection 1. Weak Base/Insufficient Equivalents: The base may not be strong enough to fully deprotonate the pyrrole N-H. 2. Steric Hindrance: Bulky protecting groups may react slowly.1. Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure at least 1.1 equivalents are used. 2. Reagent Choice: Tosyl chloride is generally effective. If issues persist, consider a less hindered protecting group like SEM (trimethylsilylethoxymethyl).
Low Yield in Vilsmeier-Haack Formylation 1. Deactivation of Substrate: The chloro and tosyl groups are electron-withdrawing, making the ring less reactive than an unsubstituted pyrrole. 2. Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture.1. Reaction Conditions: Ensure sufficient equivalents of the Vilsmeier reagent (2-3 eq.) and allow for adequate reaction time, potentially with gentle heating (40-60°C).[10] 2. Anhydrous Technique: As with the chlorination, strict exclusion of moisture is critical.
Side Products during Amidation 1. Carboxylic Acid Activation: Incomplete activation of the carboxylic acid before adding the ammonia source. 2. Harsh Conditions: High temperatures can lead to decomposition or side reactions.1. Activation Method: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with an ammonia source (e.g., ammonium hydroxide). Alternatively, use peptide coupling reagents like HATU or EDC. 2. Temperature Control: Perform the amidation at low temperatures (0°C to room temperature).

Part 3: Scale-Up and Safety Considerations

Scaling up this synthesis introduces challenges related to safety, process control, and material handling.

G A Identify Critical Process Parameters (Temperature, Addition Rate, pH) B Hazard & Operability Study (HAZOP) Focus on POCl₃ Quenching A->B D Define In-Process Controls (IPCs) (HPLC for conversion, KF for moisture) A->D C Engineer Controls (Reactor Cooling, Scrubber for HCl/SO₂) B->C C->D E Develop Isolation Protocol (Controlled Crystallization, Filtration, Drying) D->E F Execute Pilot Batch E->F

Caption: Logical workflow for process scale-up.

Core Safety Directives
  • Phosphorus Oxychloride (POCl₃) Handling:

    • Hazard: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[4][11]

    • Protocol: Always handle POCl₃ in a well-ventilated fume hood or a closed-system reactor.[11] Personal Protective Equipment (PPE) must include neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a corrosion-resistant apron or suit.[12] Ensure an appropriate emergency shower and eyewash station are immediately accessible.

    • Scale-Up: Use a dosing pump for controlled addition to the reactor to manage the exotherm. The reactor should be vented through a caustic scrubber to neutralize HCl gas produced during the reaction and quench.

  • Exothermic Reactions:

    • Hazard: The chlorination and quenching steps are highly exothermic and can lead to a runaway reaction if not controlled.

    • Protocol: Ensure the reactor has sufficient cooling capacity for the batch size. Always add reagents subsurface via a dip tube to prevent accumulation on the surface. Perform a Reaction Safety Assessment (e.g., using a Reaction Calorimeter) to determine the heat of reaction and required cooling duty before scaling up.

  • Waste Handling:

    • Hazard: The aqueous waste from the POCl₃ quench will be highly acidic and contain phosphates.

    • Protocol: Quench waste must be cooled and neutralized with a caustic solution (e.g., NaOH) in a controlled manner before being sent to waste treatment. The final pH should comply with local environmental regulations.

Final Product Quality Control
TestMethodAcceptance CriteriaPurpose
Identity ¹H NMR, ¹³C NMR, MSConforms to reference spectrumConfirms chemical structure
Purity HPLC (Area %)≥ 99.5%Quantifies product purity and detects impurities
Residual Solvents GC-HSMeets ICH Q3C limitsEnsures removal of process solvents
Water Content Karl Fischer (KF)≤ 0.5%Ensures product stability and prevents downstream reaction issues

References

  • Google Patents. (2020, August 11). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Available at: [Link]

  • Google Patents. (1993, October 19). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Google Patents. (2020, August 14). CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]

  • Google Patents. (2019, July 30). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • National Center for Biotechnology Information. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. Available at: [Link]

  • ResearchGate. (2012). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]

  • MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link]

  • PharmaTutor. (n.d.). Review Article on Vilsmeier-Haack Reaction. Available at: [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PubMed Central. Available at: [Link]

  • Acros Organics. (2015, June 16). Phosphorus oxychloride - Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2019). Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System. Available at: [Link]

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  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available at: [Link]

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Technical Support Center: Troubleshooting Reactions with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common challenges encountered during its functionalization via nucleophilic aromatic substitution (SNA_r_), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing in-depth, field-proven insights to ensure the success of your experiments.

Understanding the Reactivity of the Core Scaffold

This compound is a valuable intermediate in pharmaceutical chemistry, often utilized in the synthesis of kinase inhibitors.[1][2] Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, which makes the C4-chloro substituent susceptible to displacement by nucleophiles. However, the presence of the pyrrole ring and the C5-carboxamide group introduces nuances that must be carefully considered to avoid common pitfalls.

The key reactive sites are the C4-position, which is primed for substitution, and the N7-position of the pyrrole, which can undergo undesired side reactions such as alkylation or arylation, especially under basic conditions.[3] The C5-carboxamide group, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter in your experiments. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNA_r_)

Question: I am attempting a nucleophilic aromatic substitution with an amine/alcohol on this compound, but I am observing very low conversion to my desired product. What could be the issue?

Answer:

Low or no yield in SNA_r_ reactions with this substrate can stem from several factors, ranging from reactant-specific issues to suboptimal reaction conditions.

  • Causality: The success of an SNA_r_ reaction depends on the nucleophilicity of the incoming group, the stability of the starting material, and the reaction conditions that facilitate the addition-elimination mechanism. Steric hindrance around the nucleophilic center or on the substrate can significantly impede the reaction.[3] Furthermore, the equilibrium may not favor product formation under the chosen conditions.

  • Troubleshooting Workflow:

    sn_ar_troubleshooting start Low/No SNA_r_ Yield check_nucleophile Assess Nucleophile - pKa - Steric Hindrance start->check_nucleophile check_conditions Evaluate Reaction Conditions - Temperature - Solvent - Base start->check_conditions check_sm_stability Verify Starting Material - Purity - Degradation start->check_sm_stability protect_n7 Consider N7-Protection (e.g., SEM, Boc) check_nucleophile->protect_n7 Sterically hindered or low nucleophilicity increase_temp Increase Temperature (e.g., 100-120 °C) check_conditions->increase_temp Low reactivity change_solvent Switch Solvent (e.g., n-BuOH, DMF) check_conditions->change_solvent Poor solubility or side reactions stronger_base Use Stronger, Non-nucleophilic Base (e.g., DIPEA, K2CO3) check_conditions->stronger_base Insufficient activation confirm_sm Confirm SM Integrity (NMR, LC-MS) check_sm_stability->confirm_sm

    Caption: Troubleshooting workflow for low-yield SNA_r_ reactions.

  • Detailed Recommendations:

    • Evaluate Your Nucleophile: Weakly nucleophilic amines or sterically hindered nucleophiles will react slowly. For anilines, electron-donating groups will increase nucleophilicity, while bulky ortho-substituents will decrease it.

    • Optimize Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 100-120 °C, especially when using solvents like n-BuOH or DMF.[3]

    • Solvent Selection: Aprotic polar solvents like DMF, DMAc, or NMP can accelerate SNA_r_ reactions. Protic solvents like alcohols are also commonly used. However, be mindful of potential side reactions with the solvent itself (solvolysis).[3]

    • Choice of Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is often necessary to neutralize the HCl generated during the reaction.[3] The choice and stoichiometry of the base can be critical.

    • Consider N7-Protection: If you are observing a mixture of products or low conversion, consider protecting the pyrrole nitrogen (N7) with a suitable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl). This prevents competitive N7-alkylation/arylation and can improve solubility.[4]

Issue 2: Formation of Impurities in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki or Buchwald-Hartwig reaction and I am seeing significant side products, including what appears to be a de-chlorinated starting material and a hydrolyzed product. How can I minimize these?

Answer:

The formation of impurities in palladium-catalyzed cross-coupling reactions is a common issue and often points to suboptimal catalyst activity, competing reaction pathways, or instability of the starting materials or products under the reaction conditions.

  • Causality:

    • Dechlorination (Hydrodehalogenation): This side reaction is often promoted by the palladium catalyst in the presence of a hydride source. The hydride source can be a boronic acid impurity, the solvent (e.g., alcohols), or the base.

    • Hydrolysis: The C4-chloro group can be displaced by hydroxide ions, which can be present if using aqueous bases or if there is residual water in the reaction mixture. This leads to the formation of the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.[3]

    • Homocoupling of Boronic Acid: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct, especially at high temperatures or with inefficient catalysts.

  • Troubleshooting Decision Tree:

    coupling_impurities start Impurity Formation in Cross-Coupling impurity_type Identify Predominant Impurity start->impurity_type dechlorination Dechlorination (Hydrodehalogenation) impurity_type->dechlorination Mass = SM - Cl + H hydrolysis Hydrolysis (4-OH product) impurity_type->hydrolysis Mass = SM - Cl + OH homocoupling Boronic Acid Homocoupling impurity_type->homocoupling Mass = 2 x Boronic Acid - 2B(OH)2 optimize_catalyst Optimize Catalyst System - Ligand Choice - Catalyst Loading dechlorination->optimize_catalyst degas_reaction Ensure Rigorous Degassing dechlorination->degas_reaction use_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->use_anhydrous change_base Switch to a Non-hydroxide Base (e.g., Cs2CO3, K3PO4) hydrolysis->change_base homocoupling->optimize_catalyst lower_temp Lower Reaction Temperature homocoupling->lower_temp

    Caption: Decision tree for troubleshooting impurities in cross-coupling reactions.

  • Detailed Recommendations:

    ImpurityPotential CauseRecommended Solution
    Dechlorinated Byproduct Inefficient oxidative addition or reductive elimination; presence of hydride sources.Use a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like XPhos or SPhos). Ensure all reagents are pure and solvents are anhydrous.
    Hydrolyzed Byproduct Presence of water or hydroxide ions.Use anhydrous solvents and reagents. Switch from aqueous bases (like NaOH or KOH) to non-hydroxide bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]
    Boronic Acid Homocoupling Inefficient transmetalation; high reaction temperature.Optimize the palladium catalyst and ligand. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
    N7-Arylation Reaction at the pyrrole nitrogen.Protect the N7-position with a suitable protecting group (e.g., SEM, Boc, or tosyl) prior to the coupling reaction.[4]
Issue 3: Poor Reproducibility

Question: My reaction worked once, but I am struggling to reproduce the results. What are the critical parameters I should be controlling?

Answer:

Poor reproducibility in these sensitive cross-coupling and substitution reactions often points to subtle variations in experimental conditions that have a significant impact on the outcome.

  • Causality: The catalytic cycles of palladium-based reactions are sensitive to oxygen, water, and the quality of reagents. The activation of the catalyst and the stability of the intermediates can be affected by seemingly minor changes in the reaction setup.

  • Critical Parameters for Reproducibility:

    ParameterImportanceBest Practices
    Atmosphere Palladium(0) catalysts are oxygen-sensitive.Thoroughly degas the reaction mixture (e.g., by sparging with argon or using the freeze-pump-thaw method) and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
    Reagent Quality Purity of the starting material, boronic acid, amine, and base is crucial.Use freshly purchased or purified reagents. Boronic acids can dehydrate to form boroxines; consider using boronate esters for better stability.
    Solvent Quality Water and oxygen in solvents can deactivate the catalyst.Use anhydrous, degassed solvents.
    Base Quality & Stoichiometry The base is critical for activating the catalyst and neutralizing byproducts.Use a finely powdered, dry base. Ensure accurate stoichiometry.
    Stirring In heterogeneous mixtures, efficient stirring is essential for good mixing and consistent results.Use a properly sized stir bar and ensure vigorous stirring.

Experimental Protocols

The following are representative, detailed protocols for common reactions with this compound. These should be adapted and optimized for your specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C4 position.

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).

  • Reaction:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation at the C4 position.

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the amine (1.2 eq.), and a suitable base such as Cs₂CO₃ (2.0 eq.).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).[4]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction:

    • Heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Barrett, A. G. M., & Hamprecht, D. (1998). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 1(2), 221-223.
  • Chembk. (n.d.). 7H-Pyrrolo[2,3-d]pyriMidine-5-carboxaMide, 4-aMino-7-[2-C-ethynyl-3,5-bis-O-(2-Methyl-1-oxopropyl)-β-D-ribofuranosyl]-. Retrieved from [Link]

  • MDPI. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Retrieved from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • PubMed. (2024). Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bentham Science. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Several 7H-Pyrrolo[2,3-d]Pyrimidin. Retrieved from [Link]

  • ACS Publications. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Retrieved from [Link]

  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

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Technical Support Center: Enhancing the Biological Activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of synthesis, purification, and biological evaluation of these potent compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in numerous kinase inhibitors and other therapeutic agents due to its structural resemblance to adenine.[1] This guide will equip you with the practical knowledge to enhance the biological activity of your derivatives and overcome common experimental hurdles.

I. Troubleshooting Guide: Synthesis and Purification

The synthesis of derivatives from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core often involves nucleophilic aromatic substitution (SNAr) at the C4 position and cross-coupling reactions at other positions. Here, we address common challenges encountered during these synthetic steps.

Low Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am experiencing low yields when reacting my amine of interest with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low yields in SNAr reactions with this scaffold can stem from several factors, including the nucleophilicity of the incoming amine, steric hindrance, and reaction conditions.

  • Causality: The chlorine at the C4 position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. However, weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react sluggishly. Steric bulk on either the amine or the pyrrolopyrimidine can also hinder the approach of the nucleophile. Finally, inadequate temperature or an inappropriate base can lead to incomplete reactions or side product formation.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a weakly nucleophilic amine, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Exercise caution as these strong bases can also deprotonate the pyrrole nitrogen.

    • Optimize Reaction Temperature: Many SNAr reactions on this scaffold require elevated temperatures to proceed at a reasonable rate.[2] A systematic increase in temperature (e.g., from 80 °C to 120 °C) in a suitable high-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve yields. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition at excessive temperatures.

    • Choice of Base: For less reactive amines, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is often a good starting point. If the reaction is still sluggish, a stronger inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be more effective.

    • Protecting Groups: The pyrrole nitrogen (N7) is acidic and can be deprotonated by strong bases, potentially leading to side reactions. Protecting the N7 position with a suitable protecting group like a tosyl (Ts) or (2-semoctyl)methyl (SEM) group can prevent this and improve the reaction's cleanliness and yield.[3] The protecting group can be removed in a subsequent step.

    • Microwave Irradiation: To accelerate the reaction and potentially improve yields, consider using microwave irradiation. This technique can often drive difficult substitutions to completion in a much shorter timeframe.

Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling to introduce a substituent at the C5 or C6 position of the pyrrolo[2,3-d]pyrimidine ring, but I am observing significant amounts of starting material and/or dehalogenated byproducts. What can I do?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the pyrrolo[2,3-d]pyrimidine scaffold.[3][4] However, their success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

  • Causality: Incomplete reaction can be due to catalyst deactivation, poor solubility of reactants, or an inappropriate choice of reaction parameters for this specific heterocyclic system. The formation of dehalogenated byproducts often points to a competitive hydrodehalogenation pathway, which can be promoted by certain palladium catalysts and reaction conditions.

  • Troubleshooting Steps:

    • Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura couplings, catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 are common starting points.[3] If these are ineffective, consider more advanced catalyst systems with electron-rich, bulky phosphine ligands such as SPhos or XPhos, which can promote the challenging reductive elimination step. For Buchwald-Hartwig aminations, a similar ligand screening approach is beneficial.

    • Base Selection: The base plays a crucial role in the catalytic cycle. A common issue is the use of a base that is either too weak or has poor solubility. For Suzuki couplings, aqueous solutions of Na2CO3 or K2CO3 are often effective. In some cases, stronger bases like K3PO4 may be necessary. Ensure vigorous stirring to overcome phase transfer limitations if using a biphasic system.

    • Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is a common choice for Suzuki couplings.[3] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

    • Minimizing Hydrodehalogenation: This side reaction can be suppressed by ensuring a high local concentration of the coupling partner (boronic acid or amine). Adding the coupling partner in a slight excess (1.2-1.5 equivalents) can be beneficial. Additionally, some ligand/catalyst combinations are more prone to this side reaction than others.

Purification Difficulties

Question: My crude product is a complex mixture, and I am struggling to isolate the desired compound with high purity using column chromatography. Are there alternative strategies?

Answer: Purifying polar, nitrogen-containing heterocyclic compounds like pyrrolo[2,3-d]pyrimidine derivatives can be challenging due to their tendency to streak on silica gel and their potential for poor solubility in common organic solvents.

  • Causality: The presence of multiple nitrogen atoms makes these compounds basic and polar, leading to strong interactions with the acidic silica gel surface. This can result in broad peaks and poor separation.

  • Troubleshooting Steps:

    • Tailing Reduction in Column Chromatography: To minimize tailing on silica gel, add a small amount of a basic modifier to the eluent. For example, 0.5-1% triethylamine (Et3N) or pyridine in the mobile phase can neutralize the acidic sites on the silica and lead to sharper peaks.

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., using C18-functionalized silica) is an excellent alternative. The typical eluent system is a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with a range of solvent systems, such as ethanol/water, dichloromethane/hexanes, or ethyl acetate/heptane.

    • Preparative HPLC: For small-scale purifications of challenging mixtures, preparative high-performance liquid chromatography (prep-HPLC) can provide excellent resolution and high purity.

II. Frequently Asked Questions (FAQs): Biological Evaluation

This section addresses common questions that arise during the biological testing of this compound derivatives, particularly in the context of their common application as kinase inhibitors.

Q1: My compound shows potent enzymatic activity against the target kinase but has poor cellular activity. What could be the reason?

A1: This is a common challenge in drug discovery. The discrepancy between enzymatic and cellular activity can be attributed to several factors:

  • Low Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cells and inhibit the target.

  • Intracellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

Q2: How can I determine if my pyrrolo[2,3-d]pyrimidine derivative is a selective kinase inhibitor?

A2: Kinase selectivity is crucial for minimizing off-target effects. A standard approach is to perform a kinase panel screen where the compound is tested against a large number of different kinases (e.g., a panel of over 400 kinases). The results will provide a selectivity profile, highlighting any other kinases that are inhibited by your compound. This is an essential step in lead optimization.[5]

Q3: What are the common mechanisms of resistance to pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?

A3: A primary mechanism of acquired resistance is the emergence of mutations in the kinase's ATP-binding pocket.[4] A common example is the "gatekeeper" mutation, where a small amino acid residue at the entrance of the ATP-binding site is replaced by a bulkier one.[4] This can create a steric clash with the inhibitor, preventing it from binding effectively while still allowing ATP to bind.[4]

Q4: Are there any known liabilities or common off-target effects associated with the pyrrolo[2,3-d]pyrimidine scaffold?

A4: While the pyrrolo[2,3-d]pyrimidine scaffold itself is generally well-tolerated, the overall properties of the derivative determine its off-target profile. Due to the scaffold's resemblance to purines, derivatives can sometimes interact with other ATP-binding proteins. Potential off-target effects can include cardiotoxicity, gastrointestinal issues, and skin rashes, which have been observed with some kinase inhibitors.[2] Thorough preclinical safety and toxicology studies are necessary to identify any such liabilities.

III. Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the reaction of an amine with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Step-by-Step Methodology:

  • To a solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent (e.g., absolute ethanol, isopropanol, or DMF; approximately 0.1 M concentration), add the desired amine (1.1-1.5 eq).[2]

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried under vacuum.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography or crystallization.

Protocol for a Kinase Activity Assay (Example: RET Kinase)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, using RET kinase as an example.[4]

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzyme.

  • In a 96-well or 384-well plate, add the kinase (e.g., recombinant human RET kinase), the substrate (a peptide or protein that is phosphorylated by the kinase), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Km value for the specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester the Mg2+ required for kinase activity.

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based detection: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

IV. Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., RET, Akt) RTK->Kinase Activates PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor PyrroloPyrimidine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate GeneExpression Altered Gene Expression PhosphoSubstrate->GeneExpression Signal Transduction CellResponse Cellular Response (Proliferation, Survival) GeneExpression->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Workflow

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold Reaction Reaction (e.g., SNAr, Suzuki Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography, Crystallization, or Prep-HPLC) Workup->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization Final_Compound Pure Derivative Characterization->Final_Compound Biological_Assay Biological Assay (e.g., Kinase Assay) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR_Analysis Final_Compound->Biological_Assay

Caption: A typical experimental workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield in Synthesis Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp If reagents are OK Optimize_Base Optimize Base Optimize_Temp->Optimize_Base If still low yield Change_Catalyst Screen Catalysts/Ligands Optimize_Base->Change_Catalyst If still low yield (for cross-coupling) Protecting_Group Consider Protecting Group Strategy Optimize_Base->Protecting_Group If side reactions occur (for SNAr) Success Improved Yield Change_Catalyst->Success Protecting_Group->Success

Caption: A decision-making flowchart for troubleshooting low yields in synthetic reactions.

V. References

  • - MDPI

  • - MDPI

  • - PubMed Central

  • - ChemicalBook

  • - PubMed Central

  • - PubMed

  • - NIH

  • - PubChem

  • - ACS Publications

  • - ResearchGate

  • - MDPI

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide analogs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of cytotoxicity encountered during the development of these potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, off-target effects and inherent structural liabilities can often lead to unwanted cellular toxicity. This guide offers a systematic approach to understanding and mitigating these cytotoxic effects, enabling you to optimize your compounds for improved therapeutic potential.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering unexpected cytotoxicity with your this compound analogs.

Q1: My lead compound is showing significant cytotoxicity in preliminary screens. What are the most likely causes?

A1: High cytotoxicity in this class of compounds can stem from several factors. Firstly, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core itself, while a potent kinase binder, can exhibit baseline toxicity.[3][4] Secondly, off-target kinase inhibition is a common issue with kinase inhibitors, leading to the disruption of essential cellular signaling pathways.[5][6] The specific substituents on your carboxamide moiety can also contribute to toxicity through various mechanisms, including metabolic activation to reactive species or unfavorable physicochemical properties.

Q2: How can I quickly assess whether the observed cytotoxicity is due to on-target or off-target effects?

A2: A good starting point is to perform a counterscreen against a panel of kinases known to be associated with toxicity, such as those in the "off-target" panels offered by commercial vendors. Additionally, if you have a known inactive analog of your compound (e.g., one with a modification that abolishes binding to your primary target), you can test it in your cytotoxicity assay. If the inactive analog is significantly less toxic, it suggests the cytotoxicity is at least partially on-target.

Q3: Are there any general structural features of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold that are known to be associated with toxicity?

A3: The chloro-substituent at the 4-position, while often crucial for activity, can be a site of metabolic activation. Modifications at the N7 position of the pyrrole ring can also influence both activity and toxicity. The planarity of the bicyclic system can contribute to interactions with off-target proteins or DNA, although this is less common.

Q4: My compound has poor aqueous solubility. Could this be contributing to the observed cytotoxicity?

A4: Yes, poor solubility can lead to compound precipitation in cell culture media, which can cause physical stress to cells and lead to inaccurate cytotoxicity readouts. It can also result in the formation of aggregates that may have non-specific, toxic effects. It is crucial to ensure your compound is fully solubilized at the tested concentrations.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Cytotoxicity

This section provides a more detailed, workflow-oriented guide to systematically address and mitigate the cytotoxicity of your this compound analogs.

Step 1: Characterize and Confirm the Cytotoxic Profile

Before embarking on extensive medicinal chemistry efforts, it is essential to have a clear and reproducible understanding of your compound's cytotoxic profile.

Protocol 1: Standard Cytotoxicity Assessment using MTT and LDH Assays

  • Objective: To quantify the cytotoxic effect of your compound on a relevant cell line.

  • Methodology:

    • Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of your test compound in appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. Add the compound dilutions to the cells. Include vehicle-only and untreated controls.

    • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

    • MTT Assay (Measures Metabolic Activity):

      • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • LDH Assay (Measures Membrane Integrity):

      • Carefully collect the cell culture supernatant.

      • Use a commercial LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells. Follow the manufacturer's instructions.

      • Read the absorbance at the specified wavelength.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity from the dose-response curves. Comparing the results from both assays can provide initial insights into the mechanism of cell death (e.g., apoptosis vs. necrosis).

Step 2: Investigate the Structure-Activity Relationship (SAR) for Cytotoxicity

Understanding which parts of your molecule are contributing to toxicity is key to designing less toxic analogs. While specific SAR for the 5-carboxamide is limited in the public domain, we can extrapolate from general principles and related scaffolds.

Diagram 1: Key Structural Components for Modification

SAR_Points Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C5_Carboxamide 5-Carboxamide Moiety (Primary focus for modification) Core->C5_Carboxamide Key determinant of physicochemical properties N7_Pyrrole N7 of Pyrrole Core->N7_Pyrrole Influences solubility and metabolism C4_Chloro C4-Chloro Core->C4_Chloro Often crucial for activity, can be a metabolic hotspot Other_Subs Other Substituents Core->Other_Subs Modulate overall properties Off_Target_Workflow Start High Cytotoxicity Observed Kinase_Panel Screen against a broad kinase panel (e.g., 400+ kinases) Start->Kinase_Panel Identify_Off_Targets Identify off-target kinases with significant inhibition Kinase_Panel->Identify_Off_Targets Structural_Biology Obtain crystal structure or create homology model of off-target kinase(s) Identify_Off_Targets->Structural_Biology Rational_Design Design new analogs to disrupt binding to off-targets while preserving on-target activity Structural_Biology->Rational_Design Synthesize_Test Synthesize and test new analogs for on-target activity and cytotoxicity Rational_Design->Synthesize_Test Iterate Iterate design-synthesize-test cycle Synthesize_Test->Iterate Iterate->Rational_Design

Caption: A systematic workflow to identify and mitigate off-target kinase activity.

Key Considerations for Reducing Off-Target Effects:

  • Structural Rigidity: Increasing the rigidity of the molecule, for example by introducing cyclic structures in the carboxamide substituent, can sometimes improve selectivity by reducing the number of conformations that can bind to off-targets.

  • Exploiting Subtle Differences in Kinase Active Sites: Even highly homologous kinases have small differences in their ATP-binding pockets. High-resolution crystal structures of your target and off-target kinases can reveal opportunities to introduce modifications that are tolerated by your target but clash with the off-target.

  • Allosteric Inhibition: If possible, exploring allosteric inhibitors that bind outside the highly conserved ATP-binding pocket can lead to greater selectivity.

Step 4: Improving Physicochemical Properties

Poor physicochemical properties can contribute to cytotoxicity and lead to misleading in vitro data.

Table 2: Troubleshooting Physicochemical Properties

IssuePotential CauseSuggested Solution
Poor Aqueous Solubility High lipophilicity (LogP), planar aromatic systems.Introduce polar functional groups (e.g., hydroxyl, amino), replace aromatic rings with heterocycles, or utilize formulation strategies with cyclodextrins.
Compound Precipitation in Assay Exceeding the kinetic or thermodynamic solubility in the assay medium.Determine the solubility of your compound in the assay medium and test at concentrations below this limit. Use of co-solvents should be minimized and controlled for.
High Lipophilicity (LogP > 5) Presence of multiple large, non-polar groups.Systematically replace lipophilic moieties with more polar alternatives. Consider the principles of ligand efficiency in your design.

Conclusion

Reducing the cytotoxicity of this compound analogs is a multifactorial challenge that requires a systematic and iterative approach. By carefully characterizing the cytotoxic profile, exploring the structure-activity relationship for toxicity, investigating and mitigating off-target effects, and optimizing physicochemical properties, researchers can significantly improve the therapeutic potential of this promising class of compounds. This guide provides a framework for these efforts, but it is the careful and creative application of medicinal chemistry principles that will ultimately lead to the development of safer and more effective drug candidates.

References

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (2018). Current Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019). ResearchGate. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2019). MDPI. [Link]

  • Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). PubMed Central. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). MDPI. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). MDPI. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). eLife. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2000). ResearchGate. [Link]

  • 3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents in the cascade synthesis of polyazaacenaphthylene and polyazaacetanthrylene derivatives. (2025). Current Chemistry Letters. [Link]

  • Innovative Strategies in Cancer Therapy. (n.d.). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, offering a comparative look at their diverse biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature to explore the therapeutic potential of this versatile chemical scaffold, with a primary focus on its utility in oncology and virology.

Introduction: The Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry. As an isostere of the adenine ring of ATP, it serves as an excellent starting point for designing molecules that can interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] The strategic placement of a chlorine atom at the 4-position creates a reactive handle for extensive chemical modifications, allowing for the generation of large, diverse compound libraries.[2][3]

The addition of a 5-carboxamide group further enhances the drug-like properties of the scaffold. This functional group can act as both a hydrogen bond donor and acceptor, enabling precise interactions within a biological target's active site. This guide will dissect and compare the bioactivity of various derivatives stemming from this core structure, elucidating how subtle molecular changes can lead to profound differences in therapeutic activity and target selectivity.

The Chemical Foundation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The utility of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core lies in its chemical reactivity. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom at the 4-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the straightforward introduction of various amines, thiols, and alkoxides. Furthermore, the scaffold is amenable to palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, enabling the installation of a wide array of substituents to explore the chemical space for optimal biological activity.[2]

Synthetic_Strategy Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 5-carboxylic acid Amide Amide Coupling (R1-NH2) Core->Amide Step 1 Deriv1 4-Chloro-5-carboxamide Derivative Amide->Deriv1 SNAr Nucleophilic Substitution (S N Ar with R2-NH2) Deriv1->SNAr Step 2 Final Diverse Final Compounds (Kinase Inhibitors, Antivirals, etc.) SNAr->Final

Caption: General synthetic pathway for creating diverse derivatives.

Comparative Bioactivity Analysis: From Kinase Inhibition to Antiviral Efficacy

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections compare their performance based on published experimental data.

Anticancer Activity: Targeting Key Oncogenic Kinases

The most extensively studied application of these derivatives is in cancer therapy, primarily as kinase inhibitors.[2] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.

Mechanism of Action: ATP-Competitive Inhibition

Most of these derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling Kinase_N Kinase pSubstrate_N Phosphorylated Substrate Kinase_N->pSubstrate_N Phosphorylation ATP_N ATP ATP_N->Kinase_N Substrate_N Substrate Substrate_N->Kinase_N Signal_N Cell Proliferation & Survival pSubstrate_N->Signal_N Kinase_I Kinase NoSignal_I Blockage of Downstream Signaling Kinase_I->NoSignal_I Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase_I Binds to ATP Pocket Substrate_I Substrate Substrate_I->Kinase_I Apoptosis Apoptosis & Cell Cycle Arrest NoSignal_I->Apoptosis

Caption: Mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Comparative Analysis of Kinase Inhibitor Derivatives:

The table below summarizes the activity of key derivatives against several important cancer-related kinases.

Compound Class/ExampleTarget KinaseKey Structural FeaturesPotency (IC₅₀)Cellular ActivityReference
Piperidine-4-carboxamides Akt (PKB) 4-amino-1-(pyrimidin-4-yl)piperidine-4-carboxamide coreNanomolar rangeInhibits tumor growth in xenograft models[4]
Example: Compound 5n PAK4 7H-pyrrolo[2,3-d]pyrimidine core with specific 2- and 4-substituents2.7 nM (enzymatic)Potent against MV4-11 cells (IC₅₀ = 7.8 nM), induces G₀/G₁ arrest and apoptosis[5]
Sulfamoylphenylamino Derivatives CDK9 2-((4-sulfamoylphenyl)amino) groupPotent CDK9 inhibitionSuppresses proliferation in pancreatic cancer cell lines, blocks Rb phosphorylation[6]
Iodo-substituted Derivative Unknown 4-chloro-5-iodo substitutionNot specified (kinase)Induces apoptosis in K562 Chronic Myeloid Leukemia cells[7]

Key Insights from Comparative Data:

  • High Potency and Selectivity: Through targeted chemical modifications, derivatives with nanomolar potency have been developed. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a critical node in cancer cell survival pathways.[4]

  • Targeting Diverse Kinases: The scaffold is not limited to a single kinase family. Derivatives have shown potent inhibition of p21-activated kinase 4 (PAK4) and Cyclin-Dependent Kinase 9 (CDK9), both of which are implicated in various cancers.[5][6]

  • Structure-Activity Relationship (SAR): The bioactivity is highly dependent on the nature of the substituents. Studies on PAK4 inhibitors revealed that the terminal amino group and the specific halogen atoms on different parts of the molecule dramatically influence binding affinity and inhibitory capacity.[5] Similarly, for CDK inhibitors, the 2-((4-sulfamoylphenyl)amino) moiety was crucial for activity against CDK9.[6]

Antiviral Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antiviral properties. While specific "5-carboxamide" antiviral derivatives are less documented in the provided search results, the broader class of derivatives shows significant promise, indicating a fertile ground for future synthesis and evaluation.

Comparative Analysis of Antiviral Derivatives:

Compound Class/ExampleTarget VirusMechanism of ActionActivity ProfileReference
4,7-Disubstituted Derivatives Flaviviruses (Zika, Dengue)Target not fully elucidated; represents a new chemotype for anti-flavivirus agents.Several compounds offer >90% protection against Dengue virus (DENV).[8][9]
Carbamoyl Nucleosides (7a) Vaccinia VirusNot specifiedPotent antiviral agent against vaccinia.[10]
4-Amino-5-halogenated Derivatives HCMV, HSV-1Not specifiedActive against human cytomegalovirus and herpes simplex type 1; bromo and iodo derivatives were most potent.[11]

Key Insights from Comparative Data:

  • Broad-Spectrum Potential: Derivatives have shown activity against a range of viruses, including flaviviruses (Zika, Dengue) and herpesviruses (HCMV, HSV-1).[8][11]

  • Novel Chemotypes: For flaviviruses, these compounds represent a new class of potential inhibitors, with a mechanism that is still under investigation but may involve targeting a host factor essential for viral replication.[8]

  • SAR in Antiviral Activity: As with anticancer agents, halogenation plays a key role. 4-amino-5-bromo and 4-amino-5-iodo derivatives were found to be the most active against HCMV and HSV-1, demonstrating a clear structure-activity relationship.[11]

Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key bioactivity assays.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary (Cell-Based) Screening cluster_2 Mechanistic Studies KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) CellViability Cell Viability Assay (MTT / CellTiter-Glo) KinaseAssay->CellViability Confirm cellular potency CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Elucidate MoA Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis Elucidate MoA Start Synthesized Derivative Start->KinaseAssay Test for target engagement

Caption: A typical workflow for screening and characterizing novel derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Preparation:

    • Thaw all reagents (kinase, substrate, buffer, ATP, test compounds) on ice.

    • Prepare serial dilutions of the this compound derivatives in DMSO. Then, create intermediate dilutions in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction mixture (containing kinase and substrate in buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the test compound dilution to the wells. Include "no inhibitor" and "no enzyme" controls.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count the desired cancer cell line (e.g., MV4-11, K562).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Conclusion and Future Outlook

The this compound scaffold and its close relatives are exceptionally versatile platforms for the development of targeted therapeutics. The extensive body of research demonstrates their potential to yield highly potent and selective inhibitors of key oncogenic kinases, leading to significant anticancer effects in cellular models. Furthermore, emerging evidence points to their utility as a novel class of antiviral agents.

The structure-activity relationships elucidated to date underscore the importance of systematic chemical modification to optimize potency and selectivity. Future efforts should focus on:

  • Expanding the Target Space: Exploring the activity of these derivatives against other kinase families or different classes of enzymes.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and eventual clinical development.

  • Elucidating Antiviral Mechanisms: Identifying the precise molecular targets of the antiviral derivatives to facilitate rational drug design.

This guide provides a solid foundation for understanding the comparative bioactivity of these compounds, offering both a retrospective analysis and a forward-looking perspective for drug discovery professionals.

References

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22460866, 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413.

  • Li, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(11), 3365.

  • Goebel, R. J., et al. (1982). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 25(11), 1334–1338.

  • Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247–2260.

  • ResearchGate. (n.d.). Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability of PBMC cells.

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181881.

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.

  • El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269.

  • Drug Design Org. (n.d.). Structure Activity Relationships.

  • MDPI. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.

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  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135.

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate.

  • Echemi. (n.d.). 4-chloro-7h-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid.

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Comparative Efficacy Analysis: The Established JAK Inhibitor Tofacitinib versus the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

In the landscape of kinase inhibitor development, particularly for immunoinflammatory diseases, the Janus kinase (JAK) family represents a pivotal target. Tofacitinib, a pan-JAK inhibitor, has become a cornerstone therapy for conditions like rheumatoid arthritis (RA). In contrast, the journey of novel drug discovery often begins with versatile chemical scaffolds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which serve as foundational blueprints for a multitude of potential inhibitors.

This guide provides a comparative analysis, contrasting the well-defined efficacy of the approved drug, tofacitinib, with the therapeutic potential of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. The latter is not an established drug but a representative of a crucial class of chemical starting points in medicinal chemistry. We will delve into their respective mechanisms of action, present quantitative efficacy data for tofacitinib, discuss the synthetic potential of the pyrrolopyrimidine scaffold, and provide detailed experimental protocols for a head-to-head comparison, thereby offering a comprehensive resource for researchers in kinase inhibitor development.

Mechanism of Action: Targeting the JAK-STAT Pathway

The therapeutic effects of both tofacitinib and inhibitors derived from the pyrrolopyrimidine core are rooted in their ability to modulate the JAK-STAT signaling pathway. This cascade is essential for transducing signals from numerous cytokines and growth factors that are critical for immune cell function and inflammatory responses.[1]

Tofacitinib: A Clinically Validated Pan-JAK Inhibitor

Tofacitinib functions as an ATP-competitive inhibitor of Janus kinases, with a preference for JAK1 and JAK3 over JAK2 and TYK2. By binding to the ATP-binding site in the kinase domain, tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade disrupts the downstream signaling of multiple pro-inflammatory cytokines, thereby mitigating the immune response characteristic of autoimmune diseases.[2]

The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes. Tofacitinib's intervention at the JAK level effectively halts this entire cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak Activates p_jak P-JAK (Active) jak->p_jak Phosphorylation cytokine Cytokine cytokine->receptor Binds tofacitinib Tofacitinib tofacitinib->p_jak INHIBITS stat STAT p_stat P-STAT stat->p_stat p_jak->stat Phosphorylates dimer P-STAT Dimer p_stat->dimer Dimerization gene Gene Transcription (Inflammatory Response) dimer->gene Experimental_Workflow start Test Compounds (Tofacitinib vs. Novel Pyrrolopyrimidine) assay1 Protocol 1: In Vitro Biochemical Kinase Assay start->assay1 assay2 Protocol 2: Cell-Based Phospho-STAT Assay start->assay2 data1 Determine IC₅₀ Values (Potency & Selectivity) assay1->data1 data2 Measure Inhibition of STAT Phosphorylation assay2->data2 conclusion Comparative Efficacy Profile data1->conclusion data2->conclusion

Caption: Workflow for comparing kinase inhibitor efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (Transcreener® ADP² Assay)

Causality: This biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation. [3]It is the gold standard for determining intrinsic potency (IC₅₀) and selectivity against a panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Reconstitute purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in Kinase Buffer to the desired concentration (e.g., 2-5 nM).

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., Poly E-A-Y, 0.2 mg/mL) and ATP at its Km concentration (e.g., 10 µM) in Kinase Buffer.

    • Prepare serial dilutions of test compounds (Tofacitinib and the pyrrolopyrimidine derivative) in 100% DMSO, followed by a final dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle (control).

    • Add 5 µL of the diluted enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Transcreener® Method):

    • Prepare the ADP² Detection Mix according to the manufacturer's protocol, containing the ADP antibody and tracer.

    • Add 20 µL of the ADP² Detection Mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization (FP) plate reader.

    • Convert FP values to the amount of ADP produced using a standard curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Phospho-STAT Assay (Western Blot)

Causality: This cell-based assay validates that the compound can penetrate the cell membrane and inhibit the target kinase within a physiological context. It measures the inhibition of a specific downstream signaling event—the phosphorylation of a STAT protein—providing functional evidence of target engagement. [4] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., human TF-1 cells) in appropriate media.

    • Starve the cells of growth factors for 4-6 hours to reduce baseline JAK-STAT signaling.

    • Pre-treat the starved cells with serial dilutions of test compounds (Tofacitinib, pyrrolopyrimidine derivative) or DMSO vehicle for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a relevant cytokine (e.g., IL-3 or IFN-α at 10 ng/mL) for 15-30 minutes to induce STAT phosphorylation. [5]Include an unstimulated, untreated control.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice and wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate).

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample in Laemmli sample buffer by heating at 95°C for 5 minutes. * Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. [6]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading.

    • Quantify the band intensity for p-STAT5 and total STAT5 using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT5 signal to the total STAT5 signal for each sample.

    • Plot the normalized p-STAT5 levels against compound concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

This guide establishes a clear distinction between a clinically proven therapeutic and a foundational chemical scaffold.

  • Tofacitinib is a potent, well-documented pan-JAK inhibitor with robust clinical efficacy data in multiple inflammatory diseases. [7]Its performance serves as a critical benchmark for any new entrants into the field.

  • This compound represents the starting point of a rational drug design campaign. While it lacks intrinsic efficacy data, its parent scaffold is validated as a highly productive platform for generating potent kinase inhibitors. [8][9][10]The value of this compound lies in its potential for chemical elaboration to create novel molecules with potentially superior properties, such as enhanced selectivity for a single JAK isoform, which could translate to an improved safety profile.

For researchers and drug developers, the path forward involves leveraging the synthetic tractability of the pyrrolopyrimidine scaffold to build libraries of derivatives. By employing the rigorous biochemical and cell-based assays detailed here, these novel compounds can be systematically evaluated against established benchmarks like tofacitinib, paving the way for the discovery of next-generation kinase inhibitors.

References

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A Comparative Guide to the In Vivo Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of kinase inhibitors. Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies. The addition of a chloro group at the 4-position and a carboxamide at the 5-position provides key handles for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the in vivo efficacy of various analogs derived from this core scaffold, with a focus on their applications in oncology and infectious diseases. We will delve into the experimental data supporting their use as inhibitors of key kinases such as RET, Akt, and calcium-dependent protein kinase 1 (CDPK1).

Comparative In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine Analogs

The true test of any therapeutic candidate lies in its performance within a living system. The following sections provide a comparative overview of the in vivo efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide analogs against different kinase targets, supported by data from preclinical animal models.

Targeting RET Kinase in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Aberrant RET signaling, through fusions or activating mutations, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2][3] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully optimized to yield potent and selective RET inhibitors with significant in vivo activity.[3][4]

A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed that demonstrate robust tumor regression in murine xenograft models.[5] For instance, optimization of this scaffold led to compounds that were well-tolerated at efficacious doses and showed a correlation between in vitro kinase inhibition and in vivo tumor regression.[5]

Compound IDMouse ModelDosing RegimenKey Efficacy OutcomeTolerability
Compound 1 Transgenic RIE KIF5B-RET xenograft10 and 30 mg/kg, po, qdRobust tumor regressionWell-tolerated, no adverse events or body weight loss observed.[5]
Compound 10 Transgenic RIE KIF5B-RET xenograft10, 30, and 60 mg/kg, po, qd for 14 daysRobust tumor regression at 60 mg/kg; inhibition/stasis at lower doses.[5]All doses were well-tolerated with no adverse events or body weight loss.[5]
Compound 12 Murine xenograft1, 3, and 10 mg/kg, po, qd for 12 daysSignificant tumor regression at 3 mg/kg.[5]Initial body weight drop of <10% at 10 mg/kg, which stabilized over time.[5]

Causality Behind Experimental Choices: The use of xenograft models bearing specific RET fusions (e.g., KIF5B-RET) is critical for demonstrating target-specific efficacy.[2] Oral dosing (po) is preferred to assess the potential for clinical translation as an oral therapeutic. The daily (qd) administration for an extended period (e.g., 12-14 days) allows for the evaluation of both efficacy and long-term tolerability. Monitoring body weight is a key indicator of the general health and tolerability of the compound in the animal model.[5]

Targeting Akt (Protein Kinase B) in Cancer

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of the PI3K/Akt pathway is a frequent event in many human cancers, making Akt an attractive target for therapeutic intervention.[6][7][8] Analogs of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[6]

Initial efforts with some analogs were hampered by rapid clearance and low oral bioavailability in vivo.[6] However, further optimization of the linker group between the piperidine and a lipophilic substituent led to the development of compounds with improved pharmacokinetic profiles and significant in vivo anti-tumor activity.[6] One such clinical candidate, AZD5363, demonstrated inhibition of tumor growth in a breast cancer xenograft model after oral dosing.[9]

Compound IDMouse ModelDosing RegimenKey Efficacy OutcomeTolerability
AZD5363 Breast cancer xenograftOral dosing (details not specified)Inhibition of tumor growth.[9]Good preclinical drug metabolism and pharmacokinetics.[9]
Representative Carboxamide Analogs Human tumor xenografts (nude mice)Well-tolerated doses (details not specified)Strong inhibition of tumor growth.[6]Well-tolerated.[6]

Causality Behind Experimental Choices: The selection of human tumor xenograft models in nude (immunocompromised) mice is a standard approach to evaluate the direct anti-tumor effects of a compound without the interference of a fully functional immune system. The focus on oral bioavailability is a key driver in drug development, aiming for patient convenience and compliance. Pharmacodynamic studies, which measure the modulation of biomarkers of Akt signaling in vivo, are crucial to confirm that the observed anti-tumor effect is indeed due to the inhibition of the intended target.[6][9]

Targeting CDPK1 in Toxoplasma gondii

Toxoplasma gondii is an intracellular parasite that can cause severe disease, particularly in immunocompromised individuals and during pregnancy.[10][11] The current standard of care has limitations, including ineffectiveness against the chronic stage of infection.[10][11] Bumped kinase inhibitors (BKIs) targeting the parasite's calcium-dependent protein kinase 1 (CDPK1) have emerged as a promising therapeutic strategy.[12][13] The pyrrolopyrimidine scaffold has been instrumental in developing BKIs that are highly effective in experimental models of toxoplasmosis.[12][13]

These BKIs have demonstrated efficacy in both acute and chronic infection models, with small structural changes to the molecules leading to a broad range of plasma concentrations after oral dosing.[12][13]

Scaffold TypeMouse ModelDosing RegimenKey Efficacy OutcomeTolerability
Pyrrolopyrimidine BKIs Acute experimental toxoplasmosisOral administrationHighly effective against acute infection.[12][13]Not toxic in human cell assays or to mice during therapy.[12][13]
Analogs with cyclopropyloxynaphthyl, cyclopropyloxyquinoline, and 2-ethoxyquinolin-6-yl substituents Acute and chronic experimental toxoplasmosisOral administrationEfficacy across different scaffolds.[12][13]Not specified in detail, but described as promising for improving anti-Toxoplasma therapy.[12][13]

Causality Behind Experimental Choices: The use of mouse models of acute toxoplasmosis is essential to assess a compound's ability to control a rapidly progressing infection and prevent mortality.[10] Chronic infection models are necessary to determine if a drug can eradicate the dormant parasite cysts, a major limitation of current therapies.[12][13] Oral administration is a key objective for developing a practical and accessible treatment for toxoplasmosis.

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

RET_Signaling_Pathway Simplified RET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt/PKB PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: Simplified RET signaling pathway leading to gene transcription.

In Vivo Xenograft Efficacy Study Workflow

Xenograft_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitor Tumor Size & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume) Monitoring->Endpoint Data_Analysis Data Analysis & Statistics Endpoint->Data_Analysis

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Detailed Experimental Protocols

Human Tumor Xenograft Model for Efficacy Assessment

This protocol provides a standardized framework for evaluating the anti-tumor efficacy of pyrrolo[2,3-d]pyrimidine analogs in a subcutaneous xenograft model.

1. Cell Culture and Animal Models:

  • Cell Lines: Select human cancer cell lines with known RET or Akt pathway activation (e.g., KIF5B-RET fusion-positive lung cancer cell line for RET inhibitors, or a breast cancer cell line with high Akt phosphorylation for Akt inhibitors). Culture cells in appropriate media and conditions as recommended by the supplier.
  • Animals: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old. Allow for at least one week of acclimatization before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Harvest cultured tumor cells during their logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Treatment Administration:

  • Vehicle Control Group: Administer the vehicle solution used to formulate the test compound.
  • Test Compound Group(s): Administer the pyrrolo[2,3-d]pyrimidine analog at various dose levels. The route of administration is typically oral gavage (po) for assessing oral bioavailability. Dosing frequency is often once daily (qd).
  • Positive Control Group (Optional): Include a group treated with a known standard-of-care agent for the specific cancer model.

5. Efficacy and Tolerability Assessment:

  • Continue to measure tumor volume and body weight regularly (e.g., twice a week) throughout the study.
  • The primary efficacy endpoint is often tumor growth inhibition (TGI).
  • Monitor the animals for any signs of toxicity, with body weight loss being a key indicator.
  • The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration of treatment.

6. Data Analysis:

  • Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
  • Plot the mean tumor volume and mean body weight for each group over time.
In Vivo Model of Acute Toxoplasmosis

This protocol outlines a method to assess the efficacy of pyrrolo[2,3-d]pyrimidine-based BKIs in a mouse model of acute Toxoplasma gondii infection.

1. Parasite and Animal Models:

  • Parasite Strain: Use a virulent strain of T. gondii, such as the RH strain. Maintain tachyzoites by serial passage in human foreskin fibroblasts (HFFs) or other suitable host cells.
  • Animals: Use a susceptible mouse strain, such as BALB/c mice, typically 6-8 weeks old. Ensure all animal procedures are approved by the IACUC.

2. Infection:

  • Harvest fresh tachyzoites from infected cell cultures.
  • Infect mice intraperitoneally (i.p.) with a lethal dose of tachyzoites (e.g., 500 tachyzoites per mouse).[10]

3. Treatment:

  • Vehicle Control Group: Administer the vehicle used to formulate the test compound.
  • Test Compound Group(s): Begin treatment shortly after infection (e.g., 24 hours post-infection). Administer the BKI analog, typically via oral gavage, at one or more dose levels.
  • Positive Control Group: Include a group treated with a standard anti-toxoplasma drug, such as pyrimethamine.[10]

4. Efficacy Assessment:

  • The primary endpoint is survival. Monitor the mice daily for signs of illness and record mortality.
  • Plot survival curves (Kaplan-Meier) for each group and compare them using statistical methods like the log-rank test.
  • In some studies, parasite burden in tissues (e.g., brain, spleen, lungs) can be assessed at specific time points post-infection using methods like quantitative PCR.

Conclusion

The this compound scaffold and its analogs represent a highly successful class of kinase inhibitors with demonstrated in vivo efficacy in diverse therapeutic areas. The data presented in this guide highlight the potential of these compounds to be developed into effective treatments for various cancers driven by aberrant RET and Akt signaling, as well as for the infectious disease toxoplasmosis. The key to their success lies in the iterative process of chemical modification to optimize not only potency and selectivity but also crucial drug-like properties such as oral bioavailability and tolerability. The experimental models and protocols described herein provide a robust framework for the continued evaluation and development of this promising class of therapeutic agents. Future research will likely focus on further refining selectivity to minimize off-target effects, understanding and overcoming potential resistance mechanisms, and advancing the most promising candidates into clinical trials.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management of chemical waste is not merely a regulatory formality but a critical component of responsible research that protects ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, a heterocyclic compound integral to many areas of pharmaceutical synthesis.[1]

The procedures outlined below are synthesized from established safety protocols for toxic chlorinated organic compounds and are designed to ensure compliance and promote a culture of safety within the laboratory.

Hazard Identification: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 5-carboxamide derivative should always be the primary reference, we can infer a likely hazard profile from its parent structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and related analogues.

Based on available data for structurally similar compounds, this chemical should be handled as a hazardous substance with the potential for significant toxicity.[2][3]

Table 1: GHS Hazard Profile for Structurally Related Pyrrolopyrimidines

Hazard ClassHazard StatementGHS PictogramPrecautionary Action
Acute Toxicity, OralH301: Toxic if swallowed.[2][3]DangerP270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[3]
Acute Toxicity, DermalH311: Toxic in contact with skin.[2]DangerP280: Wear protective gloves/protective clothing.[2]
Acute Toxicity, InhalationH331: Toxic if inhaled.[2]DangerP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]
Skin IrritationH315: Causes skin irritation.[2]WarningP264: Wash skin thoroughly after handling.[2]
Eye IrritationH319: Causes serious eye irritation.[2]WarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2]WarningP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

This table is representative. Always consult the specific SDS for this compound before commencing work.

Core Directive: Operational Disposal Plan

The following protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the safety principles at play.

Step 1: Immediate Handling and Segregation at the Point of Generation

All operations involving this compound, including weighing, reaction setup, and waste generation, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[5][6]

  • Solid Waste:

    • Contaminated Consumables: All items that come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels used for cleanup) are considered hazardous waste.

    • Segregation: Immediately place these items into a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory trash. The rationale here is to prevent the cross-contamination of the general waste stream and to ensure the entire hazardous waste volume is known and properly characterized.

  • Liquid Waste:

    • Aqueous & Organic Solutions: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Incompatibility Prevention: This compound may decompose in the presence of strong acids or alkalis.[1] Therefore, it is critical to avoid mixing this waste stream with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions within the waste container.[5][7] All waste streams must be neutralized to a pH between 6 and 9 before being combined, if necessary, and only if their compatibility is certain.

Step 2: Waste Container Selection and Labeling

Proper containment and identification are legally required and essential for safe handling by all personnel, including those outside the immediate research group.

  • Container Choice:

    • Solids: Use a sturdy, sealable container, such as a plastic pail with a lid or a double-bagged, puncture-resistant bag.

    • Liquids: Use a chemically resistant container (e.g., HDPE or glass) with a secure, leak-proof screw cap. Ensure the container material is compatible with all components of the waste stream.

  • Labeling Protocol:

    • All waste containers must be labeled at the moment the first piece of waste is added.[8]

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " and any other chemical constituents (e.g., solvents).

      • The approximate concentration or percentage of each component.

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

      • The date the first waste was added (accumulation start date).[8]

      • The name and contact information of the generating researcher or lab.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory before being transferred to a central storage facility.

  • Storage Location: The designated area should be under the direct control of the laboratory personnel, away from drains, and in a location that does not impede emergency egress.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin large enough to hold the entire volume of the largest container, preventing the spread of material in case of a leak.

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[1][5]

Step 4: Final Disposal Pathway

As a chlorinated organic compound classified as toxic, this compound is not suitable for drain or landfill disposal.[3][7]

  • Institutional EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Licensed Disposal Facility: The EHS department will arrange for the transport of the waste to a licensed and regulated treatment, storage, and disposal facility (TSDF).

  • Method of Destruction: The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[3] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the chlorinated heterocyclic structure, preventing the release of toxic compounds into the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Point of Generation (in Fume Hood) cluster_1 Segregation & Containment cluster_2 On-Site Storage cluster_3 Final Disposal A Generate Waste (Solid or Liquid) C Is waste solid or liquid? A->C B Select Correct Waste Container D Sealable Pail / Bag C->D Solid E Compatible Liquid Container C->E Liquid F Label Container: 'Hazardous Waste', Contents, Date D->F E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment for Liquids G->H I Segregate from Incompatibles H->I J Request Pickup by Institutional EHS I->J K Transport to Licensed Disposal Facility J->K L Controlled Incineration K->L

Caption: Waste Disposal Workflow for this compound.

Decontamination and Spill Management Protocol

Accidents can happen, and a clear, pre-defined plan is the best defense.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[2]

  • Contain the Spill: For a small spill of the solid, gently cover it with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

  • Clean-Up: Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.[7] Avoid raising dust.[2]

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Decontaminate Equipment: Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical using a suitable solvent.

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that your vital research is conducted with the utmost responsibility.

References

  • Apollo Scientific. (2023, July 5).
  • Capot Chemical. (n.d.). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. Retrieved January 23, 2026.
  • ChemicalBook. (2023, October 10).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • StateScape. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is foundational to discovering next-generation therapeutics. This compound, a derivative of the well-utilized 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, is integral in the synthesis of kinase inhibitors and other targeted therapies.[1][2] Its inherent reactivity, essential for its synthetic utility, also necessitates a rigorous and well-understood safety protocol.

This guide provides an in-depth operational plan for handling this compound. It moves beyond a simple checklist, focusing on the scientific rationale behind each safety measure to ensure that every action is part of a self-validating system of protection.

Hazard Assessment: Understanding the "Why"

While specific toxicological data for the 5-carboxamide derivative is not extensively published, we must ground our safety protocols in the known hazards of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The addition of the carboxamide functional group does not diminish the risks associated with the chlorinated pyrrolopyrimidine core.

The parent compound is classified under GHS as:

  • Toxic if swallowed (Acute Toxicity, Oral, Category 3)[3][4]

  • Toxic in contact with skin (Acute Toxicity, Dermal, Category 3)[5]

  • Toxic if inhaled (Acute Toxicity, Inhalation, Category 3)[5]

  • Causes serious eye irritation [5]

  • Causes skin irritation [5]

  • May cause respiratory irritation [5]

Causality of Hazard: The toxicity stems from the reactive nature of the chloro-substituted pyrimidine ring.[1] This electrophilic center is susceptible to nucleophilic attack, a property leveraged in synthesis but which also allows it to react with biological nucleophiles (e.g., amines, thiols in proteins and DNA), potentially disrupting cellular function. The primary routes of occupational exposure are inhalation of airborne powder, dermal contact, and accidental ingestion.

The Core Ensemble: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically mandated barrier between the researcher and the chemical. All handling of this solid compound must occur within a certified chemical fume hood to control exposure at the source.[4][6]

The following table summarizes the required PPE ensemble for handling this compound.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving with powder-free nitrile gloves. Inner glove cuff under the gown sleeve, outer glove cuff over the sleeve.The compound is toxic upon skin contact.[5] Double-gloving provides a robust barrier against dermal absorption; the outer glove takes the primary contamination, and the inner glove protects during doffing and in case of a breach. Powder-free gloves prevent the aerosolization of hazardous particles.[7]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting knit cuffs.Protects the body and personal clothing from contamination.[7] A back-closing gown eliminates the risk of frontal contamination through gaps. Tight cuffs create a secure seal with the inner glove, preventing wrist exposure.
Eye & Face Protection ANSI Z87.1-compliant safety goggles with indirect venting, worn in combination with a full-face shield.The compound causes serious eye irritation.[5] Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a secondary, broader barrier for the entire face, which is critical when handling powders that can become airborne.
Respiratory Protection For handling powder (e.g., weighing, transfers), a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is the minimum requirement.The compound is toxic if inhaled and may cause respiratory irritation.[5] An N100/P100 filter is 99.97% efficient at removing airborne particles, providing a high level of protection against inhaling the fine powder. This must be used even inside a fume hood as an added layer of defense against turbulence or sash movement.
Shoe Covers Disposable, non-slip shoe covers.Prevents the tracking of chemical contaminants from the controlled laboratory space into common areas, protecting the wider facility and personnel.[7]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict workflow for donning and doffing PPE is as crucial as the equipment itself. This process is designed to prevent cross-contamination at every step.

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning PART 1: Donning PPE (In Clean Area) cluster_doffing PART 2: Doffing PPE (At Exit of Controlled Area) cluster_final PART 3: Final Step don1 1. Don Shoe Covers don2 2. Don First Pair of Gloves don1->don2 don3 3. Don Gown (Back-closing) don2->don3 don4 4. Don Respirator (Perform Seal Check) don3->don4 don5 5. Don Goggles & Face Shield don4->don5 don6 6. Don Second (Outer) Pair of Gloves don5->don6 doff1 1. Decontaminate/Wipe Outer Gloves don6->doff1 Enter Controlled Area & Perform Work doff2 2. Remove Shoe Covers doff1->doff2 doff3 3. Remove Outer Gloves (Turn Inside-Out) doff2->doff3 doff4 4. Remove Face Shield & Goggles (Handle by Strap) doff3->doff4 doff5 5. Remove Gown (Roll Away from Body) doff4->doff5 doff6 6. Remove Respirator doff5->doff6 doff7 7. Remove Inner Gloves (Last Item) doff6->doff7 final_step Thoroughly Wash Hands with Soap and Water doff7->final_step

Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.

Experimental Protocol: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is certified and the work area is decontaminated. Line the work surface and the interior of the analytical balance with disposable absorbent paper. Assemble all necessary equipment (spatulas, weigh boats, solvent vials) within the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Slowly open the container of this compound to avoid creating airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid tapping or dropping the material.

    • Close the primary container immediately after dispensing.

    • To transfer the weighed solid, gently tap it into the receiving vessel. If preparing a solution, add the solvent to the weigh boat to rinse any residual powder into the vessel.

  • Post-Transfer Cleanup:

    • Wipe the spatula, weigh boat, and any affected surfaces with a cloth dampened with a suitable solvent (e.g., ethanol) to decontaminate them.

    • Place all disposable items (weigh boats, absorbent paper, contaminated wipes) into a dedicated, labeled hazardous waste bag located inside the fume hood.

  • Doff PPE: Exit the immediate work area and follow the doffing sequence meticulously. Dispose of all disposable PPE into the designated hazardous waste container.

  • Final Action: Immediately wash hands thoroughly with soap and water.[5]

Emergency and Disposal Plans

Spill Management

  • Minor Spill (within fume hood):

    • Ensure PPE is worn correctly.

    • Gently cover the spill with an absorbent material like sand or vermiculite to prevent aerosolization.[5]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent and wipe clean. All cleanup materials are hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate all personnel from the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Restrict access to the area. Do not attempt to clean up a major spill without specialized training and equipment.

Exposure Response

  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3][5]

Waste Disposal

  • Chemical Waste: All solid waste and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent pads, and cleaning materials are considered hazardous waste.[7] They must be disposed of in a designated, lined hazardous waste bin.[4]

  • Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][9]

By integrating these detailed protocols into your daily workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. Capot Chemical. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.